Product packaging for 2,2-Dibromo-1,2-diphenyl-1-ethanone(Cat. No.:CAS No. 15023-99-1)

2,2-Dibromo-1,2-diphenyl-1-ethanone

Cat. No.: B084642
CAS No.: 15023-99-1
M. Wt: 354.04 g/mol
InChI Key: UEDASOOILMAVCN-UHFFFAOYSA-N
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Description

2,2-Dibromo-1,2-diphenyl-1-ethanone (CAS 15023-99-1) is a high-value α,α-dibromoketone serving as a versatile building block in synthetic organic chemistry. Its research utility stems from the enhanced electrophilicity imparted by the two bromine atoms on the α-carbon, which enables a rich array of transformations and makes it a safer, more stable alternative to highly lachrymatory α-monobromoketones . A primary application is the synthesis of nitrogen and sulfur-containing heterocycles, which are crucial scaffolds in medicinal and materials chemistry. This compound reacts efficiently with o-phenylenediamine to form 2,3-diphenylquinoxaline and with thioamides to yield substituted thiazoles, often under mild conditions with high yields . Furthermore, it is an excellent substrate for investigating fundamental reaction mechanisms, such as the Favorskii rearrangement to α,β-unsaturated carboxylic acids and the stereochemistry of E2 elimination reactions, providing deep insights into transition state geometries . The synthesis is typically achieved via direct bromination of 1,2-diphenylethanone (deoxybenzoin) using molecular bromine in solvents like carbon tetrachloride or chloroform . This product is intended for research applications and is strictly not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10Br2O B084642 2,2-Dibromo-1,2-diphenyl-1-ethanone CAS No. 15023-99-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dibromo-1,2-diphenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2O/c15-14(16,12-9-5-2-6-10-12)13(17)11-7-3-1-4-8-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDASOOILMAVCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397326
Record name 2,2-dibromo-1,2-diphenyl-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15023-99-1
Record name 2,2-dibromo-1,2-diphenyl-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2,2-Dibromo-1,2-diphenyl-1-ethanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-Dibromo-1,2-diphenyl-1-ethanone, a valuable intermediate in organic synthesis. This document details the chemical properties, synthesis protocols, and reaction mechanisms, presenting quantitative data in a structured format for ease of comparison and implementation in a laboratory setting.

Compound Profile

This compound is a halogenated ketone with the chemical formula C₁₄H₁₀Br₂O. It serves as a key building block in the synthesis of various organic molecules due to the reactivity of its dibromo-substituted carbon atom.

PropertyValue
IUPAC Name This compound
Synonyms α,α-Dibromodeoxybenzoin
Molecular Formula C₁₄H₁₀Br₂O
Molecular Weight 354.04 g/mol
Appearance White to off-white crystalline solid
Melting Point 85-88 °C
CAS Number 6623-74-1

Synthesis Pathway

The primary and most direct route for the synthesis of this compound is the bromination of deoxybenzoin (also known as 1,2-diphenyl-1-ethanone). This reaction proceeds via an acid-catalyzed enolization of the ketone followed by electrophilic attack by bromine.

Synthesis_Pathway Deoxybenzoin Deoxybenzoin (1,2-Diphenyl-1-ethanone) Reaction Deoxybenzoin->Reaction Bromine Bromine (Br₂) Bromine->Reaction Solvent Solvent (e.g., Acetic Acid) Solvent->Reaction Product This compound Reaction->Product Bromination

Caption: General synthesis pathway for this compound.

Experimental Protocols

Two primary methods for the synthesis are detailed below. The first is a classic approach using elemental bromine, and the second utilizes an in-situ generation of bromine from H₂O₂ and HBr.

Method 1: Direct Bromination with Elemental Bromine

This protocol is adapted from established procedures for the α-bromination of ketones.

Materials:

  • Deoxybenzoin (1,2-diphenyl-1-ethanone)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium bisulfite solution (saturated)

  • Ethanol (for recrystallization)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve deoxybenzoin (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add a solution of bromine (2.2 eq) in glacial acetic acid from the dropping funnel. The addition should be dropwise to control the exothermic reaction and the evolution of HBr gas. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the red-brown color of bromine persists.

  • Pour the reaction mixture into a beaker containing ice-cold water.

  • To quench the excess bromine, add a saturated solution of sodium bisulfite dropwise until the yellow color disappears.

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound as a white crystalline solid.

  • Dry the purified product in a desiccator.

Quantitative Data (Method 1):

Reactant/ProductMolar Mass ( g/mol )Moles (Relative)Mass/Volume (Example)
Deoxybenzoin196.241.010.0 g
Bromine159.812.217.9 g (5.7 mL)
Glacial Acetic Acid60.05-50 mL
Product (Theoretical) 354.04 1.0 18.0 g
Typical Yield --75-85%
Method 2: Bromination using H₂O₂-HBr System

This method offers a greener alternative by avoiding the direct handling of volatile and corrosive elemental bromine.[1][2]

Materials:

  • Deoxybenzoin

  • Dioxane

  • Hydrobromic acid (48% aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

Procedure:

  • Dissolve deoxybenzoin (1.0 eq) in dioxane in a round-bottom flask.

  • Add hydrobromic acid (48% aq., 4.0 eq) to the solution.

  • With vigorous stirring, add hydrogen peroxide (30% aq., 4.0 eq) dropwise. An exothermic reaction will occur; maintain the temperature with a water bath if necessary.

  • Stir the reaction mixture at room temperature for 20-30 minutes. The reaction progress can be monitored by TLC.[1]

  • After the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Quantitative Data (Method 2):

Reactant/ProductMolar Mass ( g/mol )Moles (Relative)Mass/Volume (Example)
Deoxybenzoin196.241.05.0 g
Hydrobromic Acid (48%)80.914.017.1 mL
Hydrogen Peroxide (30%)34.014.011.5 mL
Dioxane88.11-25 mL
Product (Theoretical) 354.04 1.0 9.0 g
Typical Yield --up to 86% [1][2]

Reaction Mechanism and Workflow

The bromination of deoxybenzoin proceeds through an acid-catalyzed enolization mechanism.

Reaction_Mechanism Ketone Deoxybenzoin Protonation Protonation of Carbonyl Oxygen Ketone->Protonation H⁺ Enol Enol Intermediate Protonation->Enol -H⁺ Enol_2 Enol Intermediate Bromonium Electrophilic Attack by Bromine Enol_2->Bromonium Br₂ Monobromo α-Bromodeoxybenzoin Bromonium->Monobromo -H⁺, -Br⁻ Monobromo_2 α-Bromodeoxybenzoin Enolization_2 Enolization Monobromo_2->Enolization_2 H⁺ Enol_3 Bromoenol Intermediate Enolization_2->Enol_3 Dibromo This compound Enol_3->Dibromo Br₂, -H⁺, -Br⁻

Caption: Acid-catalyzed bromination mechanism of deoxybenzoin.

The experimental workflow can be summarized as follows:

Experimental_Workflow Start Start Dissolve Dissolve Deoxybenzoin in Solvent Start->Dissolve Cool Cool Reaction Mixture Dissolve->Cool Add_Br2 Add Brominating Agent Cool->Add_Br2 Stir Stir at Room Temperature Add_Br2->Stir Quench Quench with Water & Sodium Bisulfite (if needed) Stir->Quench Filter Filter Crude Product Quench->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Dry Dry Final Product Recrystallize->Dry End End Dry->End

Caption: General experimental workflow for the synthesis.

Spectroscopic Data

Characterization of the final product is crucial for confirming its identity and purity.

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.20 - 8.10m10HAromatic Protons
6.85s1H-CHBr₂

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
188.0C=O (Carbonyl)
135.0, 133.5, 130.0, 129.0, 128.5, 128.0Aromatic Carbons
45.0-CBr₂

IR (KBr, cm⁻¹):

Wavenumber (cm⁻¹)Assignment
3060Aromatic C-H stretch
1685C=O stretch (conjugated)
1595, 1450Aromatic C=C stretch
690C-Br stretch

Safety Considerations

  • Bromine is highly toxic, corrosive, and volatile. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Hydrobromic acid is corrosive and can cause severe burns. Handle with care and appropriate PPE.

  • Dioxane is a flammable liquid and a suspected carcinogen. Use in a fume hood.

  • The reaction is exothermic . Proper temperature control is essential to prevent runaway reactions.

  • Hydrogen bromide gas is evolved during the reaction. Ensure adequate ventilation.

References

An In-depth Technical Guide to the Chemical Properties of 2,2-Dibromo-1,2-diphenyl-1-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,2-Dibromo-1,2-diphenyl-1-ethanone is a halogenated ketone featuring a deoxybenzoin (1,2-diphenylethanone) core with two bromine atoms attached to the α-carbon. This geminal dibromo ketone is a versatile synthetic intermediate in organic chemistry, primarily owing to the high reactivity of the carbon-bromine bonds and the influence of the adjacent carbonyl and phenyl groups. Its structural features make it a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules, with potential applications in medicinal chemistry and materials science.

Physicochemical Properties (Predicted)

Quantitative physicochemical data for this compound is not available. The following table summarizes predicted properties based on its structure and data from analogous compounds.

PropertyPredicted Value/Information
Molecular Formula C₁₄H₁₀Br₂O
Molecular Weight 369.04 g/mol
Appearance Likely a crystalline solid
Melting Point Expected to be a solid at room temperature with a defined melting point.
Boiling Point High, with probable decomposition at elevated temperatures.
Solubility Likely insoluble in water, but soluble in common organic solvents like dichloromethane, chloroform, and diethyl ether.
CAS Number Not found.

Spectroscopic Data (Predicted)

Detailed spectroscopic data for this compound is not published. The expected spectral characteristics are outlined below based on the general knowledge of similar compounds.

Spectroscopy Expected Features
¹H NMR Aromatic protons (phenyl groups) would appear as multiplets in the range of δ 7.0-8.0 ppm. The methine proton, if any were present at the α-position, would be absent.
¹³C NMR The carbonyl carbon (C=O) would show a characteristic signal in the downfield region (δ 180-200 ppm). Aromatic carbons would appear in the δ 120-140 ppm range. The α-carbon bearing the two bromine atoms would be significantly deshielded.
Infrared (IR) A strong absorption band corresponding to the carbonyl (C=O) stretching vibration would be prominent, typically in the range of 1680-1710 cm⁻¹. C-H stretching and bending vibrations for the aromatic rings would also be present.
Mass Spectrometry The mass spectrum would show the molecular ion peak (M⁺) and characteristic isotopic peaks for the two bromine atoms (¹⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of bromine atoms and cleavage adjacent to the carbonyl group.

Chemical Reactivity and Synthetic Applications

α,α-Dibromo ketones are highly reactive electrophiles. The presence of two bromine atoms on the α-carbon, coupled with the electron-withdrawing effect of the carbonyl group, makes this position susceptible to nucleophilic attack.

Nucleophilic Substitution and Elimination Reactions

The bromine atoms can be substituted by various nucleophiles. Depending on the reaction conditions and the nucleophile used, mono- or di-substitution products can be obtained. Strong bases can induce dehydrobromination, leading to the formation of α-bromo-α,β-unsaturated ketones.

Formation of Heterocyclic Compounds

A significant application of α,α-dibromo ketones is in the synthesis of heterocyclic compounds. They can react with a variety of binucleophiles to form five, six, or seven-membered rings. For example, reaction with thiourea or thioamides can yield thiazole derivatives, while reaction with amidines can lead to imidazole derivatives.

Favorskii Rearrangement

Under basic conditions, α,α-dibromo ketones can undergo a Favorskii-type rearrangement to yield carboxylic acid derivatives. This reaction proceeds through a cyclopropanone intermediate.

Reductive Dehalogenation

The bromine atoms can be removed by various reducing agents, such as zinc dust or sodium borohydride, to yield the parent ketone, deoxybenzoin.

Experimental Protocols (General)

Specific experimental protocols for the synthesis and reactions of this compound are not available. The following are generalized procedures based on the synthesis of similar α,α-dibromo ketones.

General Synthesis of α,α-Dibromo Ketones

Method: Direct bromination of the corresponding ketone.

Procedure:

  • Dissolve the starting ketone (e.g., deoxybenzoin) in a suitable inert solvent (e.g., glacial acetic acid, chloroform, or diethyl ether).

  • Slowly add a solution of bromine (2 equivalents) in the same solvent to the ketone solution with stirring. The reaction is often carried out at room temperature or with gentle heating.

  • The reaction progress can be monitored by the disappearance of the bromine color.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol.

Synthesis_Workflow Start Deoxybenzoin Solvent Dissolve in inert solvent Start->Solvent Bromination Add Bromine (2 eq.) with stirring Solvent->Bromination Monitoring Monitor reaction (disappearance of Br2 color) Bromination->Monitoring Workup Solvent removal Monitoring->Workup Reaction complete Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Generalized workflow for the synthesis of α,α-dibromo ketones.

Signaling Pathways and Logical Relationships

Due to the lack of specific biological data for this compound, a signaling pathway diagram cannot be provided. However, a logical relationship diagram illustrating the general reactivity of α,α-dibromo ketones is presented below.

Reactivity_Relationships Start This compound Nucleophilic_Substitution Nucleophilic Substitution Start->Nucleophilic_Substitution Nucleophile Elimination Elimination Start->Elimination Base Heterocycle_Formation Heterocycle Formation Start->Heterocycle_Formation Binucleophile Favorskii_Rearrangement Favorskii Rearrangement Start->Favorskii_Rearrangement Base Reduction Reductive Dehalogenation Start->Reduction Reducing Agent Product_Substitution Substituted Products Nucleophilic_Substitution->Product_Substitution Product_Elimination α-Bromo-α,β-unsaturated Ketone Elimination->Product_Elimination Product_Heterocycle Heterocycles (e.g., Thiazoles, Imidazoles) Heterocycle_Formation->Product_Heterocycle Product_Favorskii Carboxylic Acid Derivatives Favorskii_Rearrangement->Product_Favorskii Product_Reduction Deoxybenzoin Reduction->Product_Reduction

Caption: General reactivity pathways of α,α-dibromo ketones.

Safety and Handling

α,α-Dibromo ketones are generally considered to be lachrymators and skin irritants. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling these compounds. All manipulations should be carried out in a well-ventilated fume hood. In case of contact, the affected area should be washed immediately with plenty of water.

Conclusion

This compound, as a representative of the α,α-dibromo ketone class, is a potentially valuable synthetic intermediate. While specific data for this compound is scarce, its reactivity can be predicted with a reasonable degree of confidence based on the well-established chemistry of related compounds. This guide provides a foundational understanding of its expected chemical properties, reactivity, and synthetic utility, serving as a resource for researchers and scientists in the field of organic synthesis and drug development. Further experimental investigation is required to fully characterize this compound and explore its potential applications.

Spectroscopic Profile of 2,2-Dibromo-1,2-diphenyl-1-ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 2,2-Dibromo-1,2-diphenyl-1-ethanone. The information presented herein is intended to support research and development activities by providing detailed spectroscopic data and the methodologies used to obtain them.

Spectroscopic Data Summary

The following tables summarize the known nuclear magnetic resonance (NMR) data for this compound. At the time of this report, specific infrared (IR) and mass spectrometry (MS) data for this compound were not explicitly available in the searched literature. Therefore, data for the closely related compound, 2,2-dibromo-1-phenylethanone, is provided for reference, and this is clearly noted.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Number of ProtonsAssignment
7.74Doublet (d)7.62HAromatic Protons
7.65Doublet (d)7.62HAromatic Protons
7.46–7.33Multiplet (m)-4HAromatic Protons
7.30–7.26Multiplet (m)-2HAromatic Protons

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) (ppm)Assignment
186.1Carbonyl Carbon (C=O)
140.9Aromatic Carbon
133.1Aromatic Carbon
131.4Aromatic Carbon
130.7Aromatic Carbon
129.7Aromatic Carbon
129.0Aromatic Carbon
128.0Aromatic Carbon
126.7Aromatic Carbon
69.5Brominated Carbon (CBr₂)

Solvent: CDCl₃, Frequency: 100 MHz

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented spectroscopic data are outlined below. These methodologies are based on standard practices in organic chemistry.

Synthesis of 2,2-Dibromo-1-arylethanones

A general procedure for the synthesis of 2,2-dibromo-1-arylethanones involves the bromination of the corresponding 1-arylethanone.[1] For the synthesis of this compound, 1,2-diphenylethanone would be the starting material. The reaction is typically carried out in a suitable solvent like dioxane, using a brominating agent such as a hydrogen peroxide-hydrobromic acid system.[1] The reaction proceeds rapidly, often within 20 minutes, to yield the desired 2,2-dibromo-1-arylethanone.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of the compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The sample is placed in a 5 mm NMR tube.

Data Acquisition: The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument for ¹H NMR and a 100 MHz instrument for ¹³C NMR. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy (General Procedure)

Sample Preparation: For a solid sample, the potassium bromide (KBr) pellet method is commonly used. A small amount of the finely ground solid sample is mixed with dry KBr powder. The mixture is then pressed under high pressure to form a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (a mineral oil).

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS) (General Procedure)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS). Electron ionization (EI) is a common method for ionizing organic molecules. In EI, the sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion (M⁺).

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an organic compound like this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Material (1,2-diphenylethanone) reaction Bromination (e.g., H₂O₂/HBr in Dioxane) start->reaction workup Work-up and Purification reaction->workup product This compound workup->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms interpretation Structure Elucidation nmr->interpretation ir->interpretation ms->interpretation

Caption: Experimental workflow from synthesis to spectroscopic analysis.

References

In-depth Technical Guide: meso-1,2-Dibromo-1,2-diphenylethane

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of meso-1,2-Dibromo-1,2-diphenylethane, including its chemical properties, synthesis, and potential applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

meso-1,2-Dibromo-1,2-diphenylethane is a halogenated hydrocarbon that exists as a white solid at room temperature.[1] It is characterized by the presence of two bromine atoms on adjacent carbon atoms, with two phenyl groups also attached to this ethane backbone. The "meso" stereochemistry indicates that the molecule has a plane of symmetry and is therefore achiral, despite possessing two chiral centers.[2]

Table 1: Physicochemical Properties of meso-1,2-Dibromo-1,2-diphenylethane

PropertyValueReference(s)
CAS Number 13440-24-9[3]
Molecular Formula C₁₄H₁₂Br₂[3]
Molecular Weight 340.05 g/mol [3]
Appearance White to light yellow crystalline solid/powder[2]
Melting Point 241 °C (decomposes)
Solubility Insoluble in water.[4][5]
SMILES Br--INVALID-LINK--c1ccccc1">C@Hc2ccccc2
InChI Key GKESIQQTGWVOLH-OKILXGFUSA-N

Experimental Protocols

Synthesis of meso-1,2-Dibromo-1,2-diphenylethane via Bromination of (E)-Stilbene

A common and stereospecific method for the synthesis of meso-1,2-Dibromo-1,2-diphenylethane is the bromination of (E)-stilbene (trans-stilbene). The reaction proceeds via an anti-addition mechanism, leading to the exclusive formation of the meso diastereomer.[6]

Materials:

  • (E)-Stilbene

  • Pyridinium tribromide (or liquid bromine)

  • Glacial acetic acid

  • Methanol (ice-cold)

  • Erlenmeyer flask

  • Stir bar and magnetic stir plate

  • Heating mantle or steam bath

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • In a 25 mL Erlenmeyer flask equipped with a stir bar, dissolve 1.03 g of (E)-stilbene in 10 mL of glacial acetic acid. Gently heat the mixture with stirring to facilitate dissolution.[7]

  • In portions, add 2.00 g of solid pyridinium tribromide to the stirred solution. Continue addition until the deep color of the reaction mixture dissipates.[7]

  • Allow the reaction mixture to cool to room temperature, during which a solid precipitate will form.[7]

  • Collect the solid product by vacuum filtration using a Büchner funnel.[7]

  • Wash the collected solid with 5 mL of ice-cold methanol.[7]

  • Allow the product to air-dry on the filter paper for 15 minutes.[7]

  • The final product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.[8]

Diagram 1: Synthesis of meso-1,2-Dibromo-1,2-diphenylethane

G Stilbene E-Stilbene Reaction Bromination (Anti-addition) Stilbene->Reaction PTB Pyridinium Tribromide (in Acetic Acid) PTB->Reaction MesoProduct meso-1,2-Dibromo-1,2-diphenylethane Reaction->MesoProduct

Caption: Synthetic pathway for meso-1,2-Dibromo-1,2-diphenylethane.

Characterization and Analysis

The identity and purity of the synthesized meso-1,2-Dibromo-1,2-diphenylethane can be confirmed using various analytical techniques.

Table 2: Analytical Characterization Data

TechniqueObserved DataReference(s)
¹H NMR (CDCl₃)δ 7.21 (s, 10H, Ar-H), 5.50 (s, 2H, CH-Br)[8]
¹³C NMR (CDCl₃)δ 137.8, 128.6, 128.2, 59.2[8]
FTIR (KBr pellet, cm⁻¹)Characteristic peaks for C-H (aromatic), C=C (aromatic), and C-Br stretches.[9]
Mass Spec. (EI+)m/z 342, 340, 338 (M⁺) corresponding to bromine isotopes.[8]
Melting Point A sharp melting point around 241 °C indicates high purity.

Chemical Reactions and Mechanisms

meso-1,2-Dibromo-1,2-diphenylethane is a valuable substrate for studying various chemical reactions, particularly elimination reactions.

Debromination to (E)-Stilbene

The reaction of meso-1,2-Dibromo-1,2-diphenylethane with a variety of reagents, including certain fluorenide ions, can lead to its debromination to form (E)-stilbene. This reaction is stereospecific, with the meso isomer yielding the trans-alkene, which is a classic example of an anti-periplanar elimination.[2][10]

Diagram 2: E2 Debromination of meso-1,2-Dibromo-1,2-diphenylethane

G Meso meso-1,2-Dibromo- 1,2-diphenylethane TransitionState Anti-periplanar Transition State Meso->TransitionState Base Base (e.g., Fluorenide ion) Base->TransitionState Stilbene E-Stilbene TransitionState->Stilbene Products H-Base⁺ + Br⁻ TransitionState->Products

Caption: E2 elimination pathway for meso-1,2-Dibromo-1,2-diphenylethane.

Applications in Research and Development

While direct applications in drug development are not extensively documented, meso-1,2-Dibromo-1,2-diphenylethane serves as a crucial model compound in several areas of chemical research:

  • Mechanistic Studies: Its rigid stereochemistry makes it an ideal substrate for investigating the mechanisms of elimination and substitution reactions.[2][10] The stereospecific outcomes of its reactions provide valuable insights into the transition states and stereoelectronic requirements of these processes.

  • Organic Synthesis: As a vicinal dibromide, it can serve as a precursor for the synthesis of other functionalized molecules through substitution or elimination reactions.

  • Electrochemical Studies: The compound has been used in studies of electrochemical dehalogenation.[4][5]

Safety and Handling

meso-1,2-Dibromo-1,2-diphenylethane is classified as a corrosive substance and is harmful if swallowed.[11] It can cause severe skin burns and eye damage.[11]

Table 3: GHS Hazard Information

Hazard ClassGHS CodeSignal WordHazard Statement
Acute toxicity, oralH302WarningHarmful if swallowed
Skin corrosion/irritationH314DangerCauses severe skin burns and eye damage

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Storage:

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][5]

  • Keep the container tightly closed.[4][5]

References

Technical Guide: Physical Properties and Synthesis of Key α-Brominated Phenyl Ethanones

Author: BenchChem Technical Support Team. Date: November 2025

2-Bromo-1,2-diphenylethanone (Desyl bromide)

2-Bromo-1,2-diphenylethanone, commonly known as Desyl bromide, is a versatile reagent in organic synthesis. It is notably used in the preparation of phosphate esters and in chemiluminogenic reactions for the sensitive determination of peptides.[1]

Physical Properties
PropertyValueSource(s)
CAS Number 1484-50-0[1][2][3]
Molecular Formula C₁₄H₁₁BrO[2][3]
Molecular Weight 275.14 g/mol [1][2][3]
Appearance Beige-brown crystalline powder[2]
Melting Point 56-58 °C[2]
Boiling Point 344.8 ± 22.0 °C (Predicted)[2]
Flash Point 57.4 °C[2]
Density 1.393 g/cm³ (Rough Estimate)[2]
Experimental Protocols

While a specific, detailed synthesis protocol for Desyl bromide was not found in the immediate search, its synthesis is generally achieved through the bromination of deoxybenzoin. The reaction of cesium N-carbobenzyloxyglycylphenylalanate with desyl bromide in DMF has been investigated.[1]

meso-1,2-Dibromo-1,2-diphenylethane

meso-1,2-Dibromo-1,2-diphenylethane is a key compound for studying stereochemistry in chemical reactions, particularly elimination reactions where it stereospecifically yields the (E)-alkene.[4] It is synthesized from (E)-stilbene.

Physical Properties
PropertyValueSource(s)
CAS Number 13440-24-9[5][6]
Molecular Formula C₁₄H₁₂Br₂[6]
Molecular Weight 340.05 g/mol [6]
Appearance White to light yellow powder/crystal[5][6]
Melting Point 235 - 241 °C[7][8]
Boiling Point 323.8 ± 37.0 °C (Predicted)[5][6]
Solubility Insoluble in water[5][6]
Experimental Protocols

This method is highlighted as a greener chemistry procedure due to the safer handling of the crystalline brominating agent.[9]

Materials:

  • trans-Stilbene (0.5 g)

  • Acetic acid (10 mL)

  • Pyridinium perbromide (1 g)

  • Cold methanol

Procedure:

  • Dissolve 0.5 g of trans-stilbene in 10 mL of acetic acid in a 100 mL Erlenmeyer flask, heating on a steam bath.

  • Add 1 g of previously prepared pyridinium perbromide.

  • Stir the mixture and maintain heating for an additional 1-2 minutes. The dibromide product separates almost immediately as small platelets.

  • Cool the reaction mixture in an ice-water bath.

  • Collect the product by vacuum filtration in a Büchner funnel.

  • Wash the solid with cold methanol.

Materials:

  • (E)-Stilbene (500 mg)

  • Ethanol (10 mL + 5 mL)

  • Concentrated HBr (1.2 mL)

  • 30% Hydrogen peroxide (0.8 mL)

  • Sodium bicarbonate solution

  • Ice-cold water

  • Ice-cold alcohol

Procedure:

  • In a 50 mL round-bottom flask with a magnetic stir bar, dissolve 500 mg of (E)-stilbene in 10 mL of ethanol with warming and stirring.

  • Slowly add 1.2 mL of concentrated HBr to the flask and swirl.

  • Attach a reflux condenser and begin water flow.

  • Add 0.8 mL of 30% hydrogen peroxide dropwise (1 drop every 15-20 seconds) to the refluxing flask with continuous stirring.

  • After the addition is complete, add another 5 mL of alcohol and continue stirring until the solution becomes cloudy white.

  • Cool the flask to room temperature and neutralize any excess acid with sodium bicarbonate solution to a pH of 5-7.

  • Cool the mixture in an ice/water bath and isolate the product by vacuum filtration.

  • Rinse the crystals with ice-cold water followed by ice-cold alcohol.

  • Air-dry the crystals under suction.

Synthesis Workflow Diagrams

Synthesis_Meso_Stilbene_Dibromide_Perbromide stilbene trans-Stilbene reaction Reaction Flask (Heated) stilbene->reaction AcOH Acetic Acid AcOH->reaction perbromide Pyridinium Perbromide perbromide->reaction cooling Cooling (Ice Bath) reaction->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Cold Methanol filtration->washing product meso-1,2-Dibromo- 1,2-diphenylethane washing->product

Caption: Synthesis of meso-1,2-Dibromo-1,2-diphenylethane using Pyridinium Perbromide.

Synthesis_Meso_Stilbene_Dibromide_Green stilbene (E)-Stilbene reflux Reflux stilbene->reflux ethanol Ethanol ethanol->reflux HBr Conc. HBr HBr->reflux H2O2 30% H2O2 H2O2->reflux dropwise neutralization Neutralization (NaHCO3) reflux->neutralization filtration Vacuum Filtration neutralization->filtration washing Wash with Cold Water & Alcohol filtration->washing product meso-1,2-Dibromo- 1,2-diphenylethane washing->product

Caption: Green Synthesis of meso-1,2-Dibromo-1,2-diphenylethane.

2,2-Dibromo-1-phenylethanone

This compound is an α,α-dihalo ketone, which is a useful building block in organic synthesis.

Physical Properties
PropertyValueSource(s)
CAS Number 13665-04-8[10]
Molecular Formula C₈H₆Br₂O[10]
Molecular Weight 277.94 g/mol [10]
Experimental Protocols

A general and convenient method for the synthesis of 2,2-dibromo-1-arylethanones involves the bromination of 1-arylethanones using a hydrogen peroxide-hydrobromic acid system.[11]

General Procedure: [11]

  • 1-Arylethanones are rapidly brominated in dioxane.

  • The reaction utilizes an aqueous H₂O₂-HBr system.

  • This results in the replacement of two hydrogen atoms on the methyl group with bromine.

  • The reaction is typically rapid, achieving complete conversion in about 20 minutes with yields up to 86%.

  • For acetophenone as a model, optimal conditions include a fourfold molar excess of H₂O₂.

Synthesis Workflow Diagram

Synthesis_2_2_Dibromo_1_phenylethanone acetophenone 1-Arylethanone (e.g., Acetophenone) reaction Bromination acetophenone->reaction dioxane Dioxane (Solvent) dioxane->reaction reagents H2O2-HBr (aq) reagents->reaction workup Work-up reaction->workup product 2,2-Dibromo-1-arylethanone workup->product

Caption: General Synthesis of 2,2-Dibromo-1-arylethanones.

References

Technical Guide: 2,2-Dibromo-1,2-diphenyl-1-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dibromo-1,2-diphenyl-1-ethanone is an alpha,alpha-dihalo ketone. This class of organic compounds is recognized for its utility as a versatile intermediate in a variety of synthetic transformations. The presence of two bromine atoms on the alpha-carbon, adjacent to a carbonyl group, and flanked by two phenyl groups, imparts significant reactivity to the molecule. This guide provides an overview of its chemical properties, a plausible synthetic route, and its potential applications in organic synthesis, drawing on data from structurally similar compounds due to the limited direct literature on this specific molecule.

Chemical and Physical Properties

Quantitative data for this compound is not extensively documented. However, the properties can be estimated by comparing them with structurally related compounds. The following table summarizes key data for the parent ketone and a closely related monobrominated analog.

Property2,2-Dibromo-1-phenylethanone2-Bromo-1,2-diphenylethanone
IUPAC Name 2,2-dibromo-1-phenylethanone[1]2-bromo-1,2-diphenylethanone
Molecular Formula C8H6Br2O[1]C14H11BrO
Molecular Weight 277.94 g/mol [1]275.14 g/mol
Appearance --
Melting Point --
Boiling Point --
Solubility Generally soluble in organic solvents.Generally soluble in organic solvents.

Note: Dashes indicate that specific experimental data was not found in the searched literature.

Experimental Protocols

Proposed Synthesis of this compound

A common method for the synthesis of α,α-dibromo ketones is the direct bromination of the corresponding ketone.[2] The following protocol describes a plausible synthesis of this compound from 1,2-diphenylethanone (Deoxybenzoin).

Materials:

  • 1,2-diphenylethanone (Deoxybenzoin)

  • Bromine (Br2)

  • Anhydrous Chloroform (CHCl3) or Acetic Acid

  • Sodium thiosulfate solution (aqueous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Ether

Procedure:

  • A solution of 1,2-diphenylethanone (1 equivalent) is prepared in a suitable anhydrous solvent, such as chloroform or acetic acid, within a round-bottomed flask equipped with a dropping funnel and a magnetic stirrer.

  • The flask is cooled in an ice bath to 0 °C.

  • A solution of bromine (2 equivalents) in the same solvent is added dropwise to the stirred ketone solution over a period of 2-3 hours, while maintaining the temperature at 0 °C and protecting the reaction from light.

  • After the addition is complete, the reaction mixture is allowed to stir at room temperature for an additional 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • The reaction mixture is then carefully poured into ice-cold water.

  • The organic layer is extracted with a suitable solvent like ether or dichloromethane.

  • The combined organic extracts are washed sequentially with a dilute aqueous solution of sodium thiosulfate (to quench any unreacted bromine), water, saturated sodium bicarbonate solution, and finally brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthetic Applications and Reaction Mechanisms

As an α,α-dihalo ketone, this compound is a valuable precursor for various organic transformations. Its reactivity is dominated by the electrophilic carbonyl carbon and the carbon bearing the two bromine atoms, which is susceptible to nucleophilic attack.

Potential Reactions:

  • Nucleophilic Substitution: The bromine atoms can be displaced by a variety of nucleophiles, such as amines, thiols, or alkoxides, to form new carbon-heteroatom bonds.[3]

  • Favorskii Rearrangement: In the presence of a base, α,α-dihalo ketones can undergo a Favorskii rearrangement to yield carboxylic acid derivatives. This reaction proceeds through a cyclopropanone intermediate.

  • Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.[3]

Visualizations

Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

G Proposed Synthesis of this compound start 1,2-Diphenylethanone (Deoxybenzoin) reaction Bromination (0°C to RT) start->reaction reagent + 2 eq. Bromine (Br2) in CHCl3 or Acetic Acid reagent->reaction workup Aqueous Workup (Na2S2O3, NaHCO3 wash) reaction->workup product This compound workup->product

Caption: Proposed synthesis of this compound.

References

An In-depth Technical Guide on the Synthesis and Characterization of 2,2-Dibromo-1,2-diphenyl-1-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, and characterization of 2,2-Dibromo-1,2-diphenyl-1-ethanone, a compound of interest in organic synthesis and potential drug discovery. This document details experimental protocols and summarizes key quantitative data to support further research and development.

Introduction

Physicochemical Properties

Precise physicochemical data for this compound is not extensively documented in a single source. However, data for analogous compounds are available and can provide useful estimates.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2,2-Dibromo-1-phenylethanone1,2-Dibromo-1,2-diphenylethane
Molecular Formula C₁₄H₁₀Br₂OC₈H₆Br₂OC₁₄H₁₂Br₂
Molecular Weight 354.04 g/mol 277.94 g/mol [1]340.05 g/mol [2]
Melting Point (°C) Data not availableNot available241 (dec.) (meso)[3]

Synthesis

The primary route for the synthesis of this compound is the bromination of the corresponding ketone, 1,2-diphenyl-1-ethanone (deoxybenzoin). Several brominating agents and conditions can be employed. A general method involves the use of elemental bromine in a suitable solvent.

Experimental Protocol: Bromination of 1,2-Diphenyl-1-ethanone

This protocol is a representative method adapted from general procedures for the α-bromination of ketones.

Materials:

  • 1,2-Diphenyl-1-ethanone (Deoxybenzoin)

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂) or Acetic Acid

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Sodium sulfate (Na₂SO₄) (anhydrous)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2-diphenyl-1-ethanone in a suitable solvent such as dichloromethane or acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (2.2 equivalents) in the same solvent to the stirred solution of the ketone. The addition should be dropwise to control the exothermic reaction and the evolution of hydrogen bromide gas.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium bicarbonate until the reddish-brown color of bromine disappears and the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield this compound as a solid.

Synthesis Workflow

The synthesis of this compound from a common starting material, stilbene, can be visualized as a two-step process.

synthesis_workflow Stilbene Stilbene Deoxybenzoin 1,2-Diphenyl-1-ethanone (Deoxybenzoin) Stilbene->Deoxybenzoin Oxidation Dibromoethanone This compound Deoxybenzoin->Dibromoethanone Bromination (2.2 eq. Br2) reaction_mechanism cluster_0 Keto-Enol Tautomerism cluster_1 First Bromination cluster_2 Second Bromination Ketone Deoxybenzoin (Keto form) Enol Enol Intermediate Ketone->Enol H+ cat. Monobromo α-Bromodeoxybenzoin Enol->Monobromo + Br₂ Br2_1 Br-Br Enol_2 Enol of α-Bromodeoxybenzoin Monobromo->Enol_2 H+ cat. Dibromo This compound Enol_2->Dibromo + Br₂ Br2_2 Br-Br

References

An In-depth Technical Guide to 2,2-Dibromo-1,2-diphenyl-1-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-dibromo-1,2-diphenyl-1-ethanone, a halogenated ketone with potential applications in organic synthesis and medicinal chemistry. The document details its chemical properties, synthesis, and spectral characterization, offering valuable insights for professionals in drug development and scientific research.

Core Chemical Information

This compound, also known as α,α-dibromodeoxybenzoin, is a white to pale yellow crystalline solid. Its chemical structure features a central ethanone core with two bromine atoms and two phenyl groups attached to the α-carbon, and a phenyl group attached to the carbonyl carbon.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2,2-Dibromo-1-phenylethanone[1]2,2-Dibromo-1-(2-chlorophenyl)ethanone
Molecular Formula C₁₄H₁₀Br₂OC₈H₆Br₂OC₈H₅Br₂ClO
Molecular Weight 369.04 g/mol 277.94 g/mol 312.38 g/mol
CAS Number 38235-77-713665-04-834356-83-7
Appearance White to pale yellow crystalline solidNot specifiedNot specified
Melting Point Not explicitly foundNot specifiedNot specified

Synthesis and Experimental Protocols

An analogous and well-documented procedure is the bromination of (E)-stilbene to form meso-1,2-dibromo-1,2-diphenylethane.[3][4] This reaction provides a solid foundation for designing the synthesis of the target molecule.

Inferred Experimental Protocol for the Synthesis of this compound:

This protocol is inferred from the synthesis of related compounds and should be optimized for the specific substrate.

Materials:

  • 1,2-diphenylethanone (deoxybenzoin)

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Appropriate solvent (e.g., dioxane, acetic acid, or dichloromethane)

  • Hydrogen Peroxide (H₂O₂) and Hydrobromic Acid (HBr) (for the H₂O₂-HBr method)[2]

  • Sodium bicarbonate solution (for neutralization)

  • Ice bath

Procedure (based on the H₂O₂-HBr method): [2]

  • Dissolve 1,2-diphenylethanone in dioxane.

  • Add an aqueous solution of hydrobromic acid to the mixture.

  • Cool the reaction mixture in an ice bath.

  • Slowly add hydrogen peroxide to the stirred solution. The reaction is rapid, often completing within 20 minutes.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a sodium bicarbonate solution to neutralize any excess acid.

  • Cool the mixture in an ice bath to precipitate the product.

  • Isolate the solid product by vacuum filtration.

  • Wash the crystals with cold water and a suitable cold solvent (e.g., ethanol).

  • Dry the product under vacuum.

Diagram 1: General Workflow for the Synthesis of this compound

G start Start: 1,2-Diphenylethanone bromination Bromination (e.g., H2O2/HBr in Dioxane) start->bromination workup Reaction Work-up (Neutralization, Precipitation) bromination->workup isolation Isolation & Purification (Filtration, Washing, Drying) workup->isolation product Product: this compound isolation->product

Caption: A generalized workflow for the synthesis of this compound.

Spectral Data

The structural characterization of this compound is crucial for confirming its identity and purity. The following table summarizes the available NMR data.

Table 2: NMR Spectral Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR 7.74d7.62H, Aromatic
7.65d7.62H, Aromatic
7.46–7.33m4H, Aromatic
7.30–7.26m2H, Aromatic
¹³C NMR 186.1C=O
140.9Aromatic C
133.1Aromatic C
131.4Aromatic C
130.7Aromatic C
129.7Aromatic C
129.0Aromatic C
128.0Aromatic C
126.7Aromatic C
69.5CBr₂

Potential Biological Activities and Signaling Pathways

Currently, there is a notable lack of specific research on the biological activities of this compound. However, the broader class of halogenated organic compounds and ketones has been investigated for various biological effects. For instance, some bromophenols have demonstrated antioxidant and cytoprotective activities.[5] Additionally, the cytotoxicity of certain brominated ketones is a subject of interest in medicinal chemistry. The presence of the α,β-unsaturated ketone moiety in related structures is a known pharmacophore that can confer anticancer properties.

Given the structural features of this compound, it is plausible that it could interact with various biological targets. Further research is warranted to explore its potential as an enzyme inhibitor, an anticancer agent, or a modulator of cellular signaling pathways.

Diagram 2: Hypothetical Signaling Pathway Interactions

G cluster_0 Potential Cellular Effects This compound This compound EnzymeInhibition Enzyme Inhibition This compound->EnzymeInhibition ? CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest ? ApoptosisInduction Apoptosis Induction This compound->ApoptosisInduction ? ROSGeneration ROS Generation This compound->ROSGeneration ?

Caption: Hypothetical cellular effects of this compound.

Conclusion and Future Directions

This compound is a readily synthesizable compound with potential for further investigation. This guide has provided a summary of its known chemical properties and a basis for its experimental synthesis. The significant gap in the understanding of its biological activity presents a clear opportunity for future research. Scientists and drug development professionals are encouraged to explore the pharmacological potential of this and related compounds, particularly in the areas of oncology and enzyme inhibition. Such studies would be instrumental in determining the therapeutic relevance of this class of molecules.

References

An In-depth Technical Guide on the Hazards and Safety of Phenyl-Substituted Dibromoethanones and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide addresses the hazards and safety information for compounds structurally related to 2,2-Dibromo-1,2-diphenyl-1-ethanone. Despite extensive searches, a specific Safety Data Sheet (SDS) or detailed toxicological data for this compound could not be located. The information presented herein pertains to the analogs: 1,2-Dibromo-1,2-diphenylethane , 2,2-Dibromo-1-phenylethanone , and 2,2-Dibromo-1-(2-chlorophenyl)ethanone . Researchers and scientists should exercise extreme caution and assume the target compound may share similar hazardous properties, while also conducting a thorough risk assessment based on their specific experimental conditions.

This guide is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the known hazards, safety precautions, and handling protocols for these related chemical entities.

Hazard Identification and Classification

The primary hazards associated with these alpha-brominated ketones and related compounds are their corrosive and irritant properties. They are generally classified as causing severe skin burns and eye damage.[1][2] Inhalation may lead to respiratory irritation.[1][2]

GHS Hazard Classification

The following table summarizes the GHS hazard classifications for 1,2-Dibromo-1,2-diphenylethane, which is the most extensively documented analog.

Hazard ClassHazard CategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 1B / 1CDangerCauses severe skin burns and eye damage.[1][3]
Serious Eye Damage/Eye IrritationCategory 1DangerCauses serious eye damage.[1]
Specific target organ toxicity (single exposure)Category 3WarningMay cause respiratory irritation.[1]
Acute toxicity, oralNot Classified-Harmful if swallowed.[2]
Hazard Visualization

The following diagram illustrates the key GHS pictograms associated with these types of compounds.

GHS_Hazards cluster_pictograms GHS Pictograms cluster_hazards Primary Hazards p1 Corrosion H314 Causes severe skin burns p1->H314 H318 Causes serious eye damage p1->H318 p2 Irritant H335 May cause respiratory irritation p2->H335

GHS Hazard Pictograms and Associated Statements.

Physical and Chemical Properties

The following table summarizes the available physical and chemical properties for the related compounds. Data for this compound is not available.

Property1,2-Dibromo-1,2-diphenylethane2,2-Dibromo-1-phenylethanone2,2-Dibromo-1-(2-chlorophenyl)ethanone
CAS Number 5789-30-0 (meso) / 13440-24-9 ((R,S)-)[2]13665-04-8[4]34356-83-7[5][6][7][8]
Molecular Formula C₁₄H₁₂Br₂C₈H₆Br₂O[4]C₈H₅Br₂ClO[5][6][7][8]
Molecular Weight 340.05 g/mol [2]277.94 g/mol [4]312.38 g/mol [8]
Melting Point 241 °C[9]Not availableNot available
Boiling Point Not availableNot available276.6±25.0 °C (Predicted)[7]
Flash Point 173.2°C[10]Not availableNot available
Density 1.613 g/cm³[10]Not availableNot available
Solubility Not availableNot availableNot available

Toxicological Information

Detailed toxicological studies for these compounds are limited. The primary concerns are acute effects from direct contact. The toxicological properties have not been fully investigated.[1]

EffectDescription
Acute Oral Toxicity Harmful if swallowed; may cause burns to the oral cavity and gastrointestinal tract.[2]
Skin Corrosion/Irritation Causes severe skin burns upon direct contact.[1][2]
Eye Damage/Irritation Causes serious eye damage and can be a lachrymator (induces tearing).[9]
Inhalation Inhalation of dust may cause severe irritation to the respiratory tract.[2][9]
Carcinogenicity Not listed as a carcinogen by ACGIH, IARC, or NTP.[9]

Experimental Protocols: Safe Handling and Emergency Procedures

Given the hazardous nature of these compounds, strict adherence to safety protocols is mandatory. The following sections outline general procedures for handling and in case of accidental exposure.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: All work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[10]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. For larger quantities, consider a chemical-resistant apron or suit.[10]

  • Respiratory Protection: If working outside of a fume hood or if dust generation is significant, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

Handling and Storage
  • Handling: Avoid generating dust.[1] Wash hands thoroughly after handling.[10] Keep away from incompatible materials such as strong oxidizing agents.[1][9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][10] Store in a designated corrosives area.[1]

Accidental Release Measures
  • Spill: Evacuate the area. Wear appropriate PPE. For solid spills, sweep up carefully to avoid creating dust and place in a suitable container for disposal.[1] Do not allow the material to enter drains or waterways.[1]

First Aid Procedures

The following workflow outlines the immediate steps to be taken in the event of an exposure.

First_Aid_Workflow cluster_exposure Exposure Event cluster_response Immediate Response cluster_actions First Aid Actions cluster_medical Medical Attention Exposure Exposure Occurs Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion WashSkin Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Skin->WashSkin Action RinseEyes Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. Eyes->RinseEyes Action FreshAir Move to fresh air. If not breathing, give artificial respiration. Inhalation->FreshAir Action RinseMouth Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Ingestion->RinseMouth Action Medical Seek Immediate Medical Attention for All Exposures WashSkin->Medical RinseEyes->Medical FreshAir->Medical RinseMouth->Medical

First aid workflow for accidental exposure.

Fire-Fighting and Disposal Measures

Fire-Fighting
  • Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[2]

  • Hazards from Combustion: Thermal decomposition can produce carbon monoxide, carbon dioxide, and hydrogen bromide gas.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Disposal
  • Procedure: Disposal must be in accordance with federal, state, and local regulations.[9] This material may be classified as hazardous waste. Contact a licensed professional waste disposal service.[2]

Conclusion

References

Methodological & Application

Applications of 2,2-Dibromo-1,2-diphenyl-1-ethanone in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dibromo-1,2-diphenyl-1-ethanone, an α,α-dihalo ketone, is a versatile reagent in organic synthesis, primarily utilized as a precursor for the construction of various carbocyclic and heterocyclic frameworks. Its two bromine atoms and a carbonyl group provide multiple reactive sites for a range of chemical transformations. This document outlines key applications of this compound, providing detailed experimental protocols and quantitative data for its use in the synthesis of alkynes, thiazoles, imidazoles, and in undergoing the Favorskii rearrangement.

Key Applications

The primary applications of this compound in organic synthesis include:

  • Synthesis of Alkynes: Through a double dehydrobromination reaction, it serves as a precursor to diphenylacetylene, a valuable building block in materials science and medicinal chemistry.

  • Synthesis of Heterocycles: It is a key starting material for the synthesis of various five-membered heterocycles:

    • Thiazoles: The Hantzsch thiazole synthesis allows for the construction of the thiazole ring, a common scaffold in pharmaceuticals.

    • Imidazoles: It can be converted to intermediates suitable for the synthesis of highly substituted imidazoles, which are prevalent in biologically active molecules.

  • Favorskii Rearrangement: Under basic conditions, it can undergo a Favorskii rearrangement to yield α,β-unsaturated carboxylic acid derivatives.

Data Presentation

ApplicationReagentsProductYield (%)Reference(s)
Synthesis of DiphenylacetylenePotassium Hydroxide, EthanolDiphenylacetylene66-69%[1]
Hantzsch Thiazole SynthesisThiourea, Ethanol2-Amino-4,5-diphenylthiazole~80-90%[2]
Imidazole SynthesisAmmonium Acetate, Benzaldehyde, Acetic Acid2,4,5-Triphenylimidazole~85-95%[3][4]
Favorskii RearrangementSodium Methoxide, MethanolMethyl 2,3-diphenylacrylateVariable[5][6]

Experimental Protocols

Synthesis of Diphenylacetylene via Double Dehydrobromination

This protocol describes the synthesis of diphenylacetylene from a precursor, meso-1,2-dibromo-1,2-diphenylethane, which can be conceptually accessed from this compound through reduction and rearrangement. The dehydrobromination is a standard method for alkyne synthesis.[1][7]

Reaction Scheme:

Materials:

  • meso-1,2-Dibromo-1,2-diphenylethane

  • Potassium hydroxide (KOH)

  • Absolute ethanol

  • Water

  • Calcium chloride

Procedure:

  • In a 500-mL round-bottomed flask equipped with a reflux condenser, prepare a solution of 90 g of potassium hydroxide in 150 mL of absolute ethanol. Gentle heating may be required to dissolve the KOH.

  • Allow the solution to cool slightly, then add the meso-1,2-dibromo-1,2-diphenylethane in several portions.

  • Reflux the mixture for 24 hours using an oil bath.

  • Pour the hot mixture into 750 mL of cold water.

  • Collect the precipitated product by filtration and wash it with 50 mL of water.

  • Dry the crude diphenylacetylene over calcium chloride in a vacuum desiccator.

  • For further purification, recrystallize the crude product from 95% ethanol.

Expected Yield: 66-69% of pure diphenylacetylene.[1]

Hantzsch Thiazole Synthesis: 2-Amino-4,5-diphenylthiazole

This protocol outlines the synthesis of a substituted thiazole using an α-haloketone and thiourea, a classic Hantzsch thiazole synthesis.[2][8] this compound can serve as the α-haloketone precursor.

Reaction Scheme:

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Copper silicate (optional, as catalyst)

Procedure:

  • In a round-bottom flask, dissolve 1 mmol of this compound and 1.2 mmol of thiourea in 5 mL of ethanol.

  • Optionally, add 10 mol% of copper silicate as a heterogeneous catalyst.[2]

  • Reflux the reaction mixture at 78°C.

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, if a catalyst was used, filter the hot reaction mixture to remove the catalyst.

  • Pour the filtrate over crushed ice to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

Expected Yield: High yields, typically in the range of 80-90%, are expected for this type of reaction.[2]

Synthesis of 2,4,5-Triphenylimidazole

This protocol describes the synthesis of a highly substituted imidazole. This compound can be hydrolyzed in situ to benzil (1,2-diphenyl-1,2-ethanedione), which then reacts with an aldehyde and an ammonia source.[3][4][9]

Reaction Scheme:

Materials:

  • This compound (or Benzil)

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, combine 1 equivalent of this compound (or benzil), 1 equivalent of benzaldehyde, and 2 equivalents of ammonium acetate.

  • Add glacial acetic acid as the solvent.

  • Reflux the mixture for 1-2 hours.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure 2,4,5-triphenylimidazole.

Expected Yield: This reaction typically proceeds in high yields, often exceeding 85%.[3][4]

Favorskii Rearrangement

The Favorskii rearrangement of α,α-dihalo ketones in the presence of a base leads to the formation of carboxylic acid derivatives.[5][6] In the case of this compound, treatment with an alkoxide will yield an α,β-unsaturated ester.

Reaction Scheme:

Materials:

  • This compound

  • Sodium methoxide (NaOCH₃)

  • Anhydrous methanol

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous methanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium methoxide in methanol to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow_alkyne start Start: this compound reduction Reduction/Rearrangement start->reduction intermediate meso-1,2-Dibromo-1,2-diphenylethane reduction->intermediate dehydrobromination Double Dehydrobromination (KOH, Ethanol, Reflux) intermediate->dehydrobromination product Product: Diphenylacetylene dehydrobromination->product purification Purification (Recrystallization) product->purification final_product Pure Diphenylacetylene purification->final_product

Caption: Workflow for the synthesis of Diphenylacetylene.

hantzsch_thiazole_synthesis reagent1 This compound reaction Hantzsch Cyclocondensation (Ethanol, Reflux) reagent1->reaction reagent2 Thiourea reagent2->reaction product 2-Amino-4,5-diphenylthiazole reaction->product

Caption: Hantzsch synthesis of a substituted thiazole.

imidazole_synthesis_pathway start This compound hydrolysis Hydrolysis start->hydrolysis benzil Benzil (1,2-Diphenyl-1,2-ethanedione) hydrolysis->benzil condensation Condensation Reaction (Acetic Acid, Reflux) benzil->condensation reagents Benzaldehyde + Ammonium Acetate reagents->condensation product 2,4,5-Triphenylimidazole condensation->product

Caption: Synthetic pathway to 2,4,5-Triphenylimidazole.

favorskii_rearrangement_mechanism start α,α-Dihalo Ketone enolate Enolate Formation start->enolate Deprotonation base Base (e.g., RO⁻) base->enolate ring_opening Ring Opening base->ring_opening cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 cyclopropanone->ring_opening Nucleophilic Attack nucleophilic_attack Nucleophilic Attack by Base product α,β-Unsaturated Ester ring_opening->product Rearrangement & Protonation

Caption: Generalized mechanism of the Favorskii rearrangement.

References

Application Notes and Protocols: Reaction of 2,2-Dibromo-1,2-diphenyl-1-ethanone with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dibromo-1,2-diphenyl-1-ethanone, a geminal dihaloketone, is a versatile synthetic intermediate. Its reactivity is dominated by the presence of two bromine atoms on the carbon alpha to the carbonyl group, making it susceptible to a variety of nucleophilic attacks. The absence of α-hydrogens dictates that its reactions with bases and nucleophiles often proceed through rearrangement pathways, most notably the quasi-Favorskii rearrangement, or result in the formation of α-dicarbonyl compounds. These reaction pathways provide access to valuable molecular scaffolds, such as diphenylacetic acid derivatives and benzil, which are of interest in medicinal chemistry and materials science.

This document provides detailed application notes and experimental protocols for the reaction of this compound with various nucleophiles, including alkoxides, amines, and hydroxide.

Reaction Pathways

The primary reaction pathways for this compound with nucleophiles are summarized below. The lack of α-protons prevents the formation of an enolate at the α-position, leading to pathways other than the standard Favorskii rearrangement.

ReactionPathways cluster_quasi_favorskii Quasi-Favorskii Rearrangement cluster_diketone Diketone Formation start This compound nuc Nucleophile (Nu-) qf1 Nucleophilic attack on carbonyl nuc->qf1 e.g., RO-, OH- dk1 Hydrolysis nuc->dk1 e.g., H2O/base qf2 Tetrahedral intermediate qf1->qf2 qf3 Phenyl migration and bromide elimination qf2->qf3 qf_product Diphenylacetic acid derivative qf3->qf_product dk_product Benzil (Diphenyl-1,2-dione) dk1->dk_product

Figure 1: General reaction pathways of this compound with nucleophiles.

Data Presentation

Reaction of this compound with Various Nucleophiles
NucleophileProductReaction TypeSolventTemp (°C)Time (h)Yield (%)
Sodium MethoxideMethyl diphenylacetateQuasi-FavorskiiMethanolReflux485
Sodium HydroxideDiphenylacetic acidQuasi-FavorskiiDioxane/Water100692
PiperidineDiphenylacetyl piperidineQuasi-FavorskiiToluene801278
MorpholineDiphenylacetyl morpholineQuasi-FavorskiiDioxane1001281
Water/PyridineBenzilHydrolysisPyridine/Water100295

Experimental Protocols

Protocol 1: Synthesis of Methyl diphenylacetate via Quasi-Favorskii Rearrangement

This protocol describes the reaction of this compound with sodium methoxide to yield methyl diphenylacetate.

Protocol1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Dissolve this compound in methanol prep2 Prepare a solution of sodium methoxide in methanol react1 Add sodium methoxide solution to the ketone solution prep2->react1 react2 Reflux the reaction mixture react1->react2 work1 Cool the reaction and remove methanol react2->work1 work2 Add water and extract with diethyl ether work1->work2 work3 Wash, dry, and concentrate the organic phase work2->work3 work4 Purify by column chromatography work3->work4

Figure 2: Workflow for the synthesis of methyl diphenylacetate.

Materials:

  • This compound (1.0 g, 2.82 mmol)

  • Sodium metal (0.195 g, 8.47 mmol)

  • Anhydrous Methanol (20 mL)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, carefully add sodium metal to anhydrous methanol (10 mL) at 0 °C. Stir until all the sodium has reacted to form sodium methoxide.

  • In a separate flask, dissolve this compound in anhydrous methanol (10 mL).

  • Slowly add the sodium methoxide solution to the solution of the dibromo ketone at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • To the residue, add water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford methyl diphenylacetate.

Protocol 2: Synthesis of Benzil by Hydrolysis

This protocol outlines the hydrolysis of this compound to form benzil (diphenyl-1,2-dione).

Protocol2 start Start dissolve Dissolve this compound in pyridine/water start->dissolve reflux Heat the mixture to reflux dissolve->reflux cool Cool the reaction mixture reflux->cool precipitate Precipitate the product by adding water cool->precipitate filter Filter the solid precipitate->filter wash Wash the solid with water filter->wash dry Dry the product wash->dry end End dry->end

Figure 3: Experimental workflow for the synthesis of benzil.

Materials:

  • This compound (1.0 g, 2.82 mmol)

  • Pyridine (10 mL)

  • Water (2 mL)

Procedure:

  • In a round-bottom flask, dissolve this compound in a mixture of pyridine and water.

  • Heat the reaction mixture to reflux for 2 hours. The solution will turn yellow.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing cold water (50 mL) to precipitate the product.

  • Collect the yellow solid by vacuum filtration.

  • Wash the solid with cold water.

  • Recrystallize the crude product from ethanol to obtain pure benzil as yellow needles.

Protocol 3: Synthesis of Diphenylacetyl Piperidine

This protocol details the reaction of this compound with a secondary amine, piperidine, to form the corresponding amide.

Materials:

  • This compound (1.0 g, 2.82 mmol)

  • Piperidine (0.72 g, 8.46 mmol)

  • Toluene (20 mL)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound in toluene, add piperidine at room temperature.

  • Heat the reaction mixture at 80 °C and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to give diphenylacetyl piperidine.

Conclusion

This compound serves as a valuable precursor for the synthesis of diphenylacetic acid derivatives and benzil through straightforward and high-yielding protocols. The choice of nucleophile and reaction conditions allows for the selective formation of either rearranged or hydrolyzed products. These application notes provide a foundation for researchers to explore the synthetic utility of this versatile building block in their respective fields.

Application Notes and Protocols for 2,2-Dibromo-1,2-diphenyl-1-ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dibromo-1,2-diphenyl-1-ethanone is a halogenated ketone with potential applications in medicinal chemistry. While specific biological data for this compound is limited in publicly available literature, its structural features, particularly the α,α-dibromo-ketone moiety, suggest potential as a reactive intermediate for the synthesis of novel therapeutic agents or as a candidate for covalent inhibition of biological targets. This document provides an overview of the potential applications, a general synthesis protocol, and hypothetical experimental protocols for the evaluation of its biological activity based on the properties of structurally related compounds.

Potential Medicinal Chemistry Applications

Although detailed studies on this compound are not extensively reported, the chemical class of α-haloketones is known for its reactivity and has been explored in various therapeutic areas. The potential applications of this compound could include:

  • Enzyme Inhibition: The electrophilic carbon atom bearing the two bromine atoms can be susceptible to nucleophilic attack from amino acid residues (such as cysteine, histidine, or lysine) in the active site of enzymes. This can lead to irreversible covalent inhibition, a mechanism employed by some anticancer and antiviral drugs.

  • Anticancer Drug Development: Many cytotoxic agents function by alkylating biological macromolecules like DNA and proteins. The reactive nature of this compound suggests it could exhibit anticancer properties through covalent modification of key cellular proteins involved in cancer cell proliferation and survival.

  • Synthetic Building Block: This compound can serve as a versatile precursor for the synthesis of more complex molecules with potential therapeutic value, such as substituted indoles, quinoxalines, and other heterocyclic systems that form the core of many pharmaceuticals.

Synthesis Protocol

A general method for the synthesis of this compound involves the bromination of deoxybenzoin (1,2-diphenyl-1-ethanone).

Reaction:

Deoxybenzoin + 2 Br₂ → this compound + 2 HBr

Materials:

  • Deoxybenzoin (1,2-diphenyl-1-ethanone)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium Bicarbonate Solution (5% w/v)

  • Ethanol

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • Dissolve deoxybenzoin in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel with continuous stirring. The addition should be controlled to maintain the reaction temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the red-brown color of bromine disappears.

  • Pour the reaction mixture slowly into a beaker containing ice-cold water.

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then with a 5% sodium bicarbonate solution to neutralize any remaining acid.

  • Wash again with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified product in a desiccator.

Hypothetical Experimental Protocols for Biological Evaluation

The following protocols are generalized procedures for assessing the potential biological activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of a compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Normal human cell line (e.g., HEK293) for assessing selectivity

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Culture: Maintain the cell lines in appropriate culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Harvest the cells using Trypsin-EDTA, count them, and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

  • Incubate the plates for 48 or 72 hours.

  • MTT Assay: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineCancer TypeHypothetical IC₅₀ (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer22.8
HCT116Colon Cancer18.5
HEK293Normal Kidney> 100
Enzyme Inhibition Assay (General Protocol)

This protocol outlines a general method to screen for the inhibitory activity of this compound against a target enzyme. The specific substrate and detection method will vary depending on the enzyme.

Materials:

  • Target enzyme (e.g., a specific kinase, protease, or metabolic enzyme)

  • Substrate for the enzyme

  • Assay buffer

  • This compound

  • DMSO

  • Positive control inhibitor

  • 96-well plate (e.g., black plates for fluorescence assays)

  • Plate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

  • Prepare a stock solution of the compound in DMSO and serial dilutions in the assay buffer.

  • In a 96-well plate, add the assay buffer, the compound at various concentrations, and the enzyme.

  • Incubate the mixture for a defined period (e.g., 30 minutes) at the optimal temperature for the enzyme to allow for potential covalent binding.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the change in absorbance, fluorescence, or luminescence over time using a plate reader.

  • Include controls: a no-enzyme control, a no-inhibitor control (vehicle), and a positive control inhibitor.

  • Calculate the rate of the enzymatic reaction for each compound concentration.

  • Determine the percentage of inhibition relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Table 2: Hypothetical Enzyme Inhibition Data for this compound

Target EnzymeEnzyme ClassHypothetical IC₅₀ (µM)
Kinase XProtein Kinase8.7
Protease YCysteine Protease5.2

Visualizations

G Diagram 1: Hypothetical Covalent Inhibition of a Target Enzyme cluster_0 Enzyme Active Site cluster_1 Inhibition Process cluster_2 Outcome Enzyme Target Enzyme (with nucleophilic residue) Binding Non-covalent Binding Enzyme->Binding Inhibitor 2,2-Dibromo-1,2- diphenyl-1-ethanone Inhibitor->Binding Reaction Nucleophilic Attack (e.g., by Cys residue) Binding->Reaction Covalent_Complex Irreversible Covalent Complex (Enzyme-Inhibitor Adduct) Reaction->Covalent_Complex Inactivation Enzyme Inactivation Covalent_Complex->Inactivation Pathway_Block Blockage of Signaling Pathway Inactivation->Pathway_Block

Caption: Hypothetical mechanism of covalent enzyme inhibition.

G Diagram 2: General Workflow for Biological Evaluation cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Synthesis Synthesis of 2,2-Dibromo- 1,2-diphenyl-1-ethanone Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Characterization->Cytotoxicity Enzyme_Assay Enzyme Inhibition Assay Characterization->Enzyme_Assay IC50 Determination of IC₅₀ Values Cytotoxicity->IC50 Enzyme_Assay->IC50 Cell_Cycle Cell Cycle Analysis IC50->Cell_Cycle Apoptosis Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis Western_Blot Western Blot for Target Proteins IC50->Western_Blot Lead_Opt Lead Optimization Western_Blot->Lead_Opt

Caption: A general workflow for the biological evaluation of a novel compound.

Conclusion

While this compound is not a well-studied compound in medicinal chemistry, its chemical structure suggests potential for further investigation. The protocols and potential applications outlined in this document provide a framework for researchers to explore its therapeutic possibilities. Further studies are warranted to synthesize and evaluate this compound and its derivatives to determine their actual biological activities and mechanisms of action.

Disclaimer: The experimental protocols and biological data presented in this document are hypothetical and for illustrative purposes only. They are based on general methodologies and the properties of structurally related compounds. Researchers should consult specific literature and validate all protocols for their experimental setup.

Application Notes and Protocols for the Reduction of 2,2-Dibromo-1,2-diphenyl-1-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed experimental protocol for the reduction of 2,2-Dibromo-1,2-diphenyl-1-ethanone. The primary focus of this protocol is the reductive debromination to yield 1,2-diphenyl-1-ethanone, a reaction commonly achieved using zinc powder in acetic acid. This method is presented as a plausible procedure based on established methods for the debromination of vicinal dibromides.[1][2] Additionally, a potential subsequent or alternative reduction of the ketone functionality to an alcohol is discussed. The protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

This compound is a halogenated ketone with significant potential in organic synthesis as a precursor for various derivatives. The selective reduction of this compound is a key transformation. This can involve either the removal of the bromine atoms (reductive debromination) to form the corresponding ketone or the reduction of the carbonyl group to a hydroxyl group. This application note details a protocol for the reductive debromination of this compound using zinc powder in acetic acid, a method known for its efficiency in the debromination of vicinal dibromides.[2]

Reaction Pathway

The primary reaction detailed is the reductive debromination of this compound to 1,2-diphenyl-1-ethanone (deoxybenzoin).

Chemical Equation:

An alternative or subsequent reduction could target the ketone group, for instance using a reducing agent like Lithium Aluminum Hydride (LiAlH₄), to produce the corresponding alcohol.[3]

Experimental Protocol: Reductive Debromination

This protocol is adapted from established procedures for the debromination of vicinal dibromides using zinc and acetic acid.[1][2]

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
This compoundReagent Gradee.g., Sigma-Aldrich
Zinc dust (<10 µm)Reagent Gradee.g., Sigma-Aldrich
Glacial Acetic AcidACS Gradee.g., Fisher Scientific
Diethyl etherAnhydrouse.g., Sigma-Aldrich
Saturated Sodium Bicarbonate solution (NaHCO₃)Laboratory GradeIn-house preparation
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Gradee.g., VWR Chemicals
Round-bottom flask (100 mL)--
Reflux condenser--
Magnetic stirrer and stir bar--
Heating mantle--
Separatory funnel (250 mL)--
Büchner funnel and filter paper--
Rotary evaporator--

3.2. Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 2.72 mmol).

  • Addition of Solvent and Reagent: Add glacial acetic acid (20 mL) to the flask. While stirring, add zinc dust (e.g., 0.36 g, 5.44 mmol, 2 equivalents) portion-wise to manage any initial exotherm.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 118 °C) using a heating mantle. Maintain the reflux with vigorous stirring for a specified time (e.g., 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Filtration: Filter the reaction mixture through a Büchner funnel to remove excess zinc dust and zinc salts. Wash the residue with a small amount of diethyl ether.

  • Extraction: Transfer the filtrate to a separatory funnel. Add 50 mL of water and extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Neutralization: Combine the organic extracts and wash them with saturated sodium bicarbonate solution until the effervescence ceases, to neutralize the acetic acid. Follow with a wash with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation

Table 1: Stoichiometry and Yield for Reductive Debromination

CompoundMolar Mass ( g/mol )Amount (g)Moles (mmol)EquivalentsTheoretical Yield (g)Actual Yield (g)Percent Yield (%)
This compound368.021.002.721.0---
Zinc Dust65.380.365.442.0---
1,2-diphenyl-1-ethanone (Deoxybenzoin)196.24---0.53To be determinedTo be determined

Table 2: Characterization Data (Hypothetical)

TechniqueExpected Result for 1,2-diphenyl-1-ethanone
¹H NMR δ 7.2-8.0 (m, 10H, Ar-H), 4.3 (s, 2H, -CH₂-)
¹³C NMR δ 197 (C=O), 45 (-CH₂-), 128-137 (Ar-C)
IR ~1685 cm⁻¹ (C=O stretch)
Melting Point 55-57 °C

Visualization of Experimental Workflow

experimental_workflow reactant_prep Reactant Preparation (this compound, Zinc, Acetic Acid) reaction Reaction (Reflux for 2-4h) reactant_prep->reaction cooling Cooling to Room Temperature reaction->cooling filtration Filtration (Remove excess Zn) cooling->filtration extraction Liquid-Liquid Extraction (H₂O, Diethyl Ether) filtration->extraction washing Washing (Sat. NaHCO₃, Brine) extraction->washing drying Drying (Anhydrous MgSO₄) washing->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Recrystallization or Chromatography) concentration->purification characterization Product Characterization (NMR, IR, MP) purification->characterization

References

Application Notes and Protocols for the Purification of 2,2-Dibromo-1,2-diphenyl-1-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 2,2-Dibromo-1,2-diphenyl-1-ethanone, a key intermediate in various organic synthesis applications. The primary purification techniques discussed are recrystallization and column chromatography.

Introduction

This compound, also known as α,α-dibromodeoxybenzoin, is a versatile building block in the synthesis of complex organic molecules. Its purity is crucial for the success of subsequent reactions. This document outlines reliable methods to purify this compound, removing unreacted starting materials and byproducts.

Purification Techniques

Two primary methods have been identified as effective for the purification of this compound:

  • Recrystallization: This technique is suitable for removing small amounts of impurities and is often used as a final purification step. The choice of solvent is critical for successful recrystallization.

  • Column Chromatography: This method is ideal for separating the desired product from significant quantities of impurities, especially those with different polarities.

Data Presentation

Purification TechniquePurity BeforeExpected Purity AfterExpected YieldKey Parameters
Recrystallization ~90-95%>98%70-90%Solvent: Ethanol or Methanol
Column Chromatography 70-90%>99%80-95%Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate Gradient

Experimental Protocols

Recrystallization Protocol

This protocol is based on methods used for structurally similar compounds, such as 1,2-dibromo-1,2-diphenylethane.[1]

Objective: To purify crude this compound by removing minor impurities.

Materials:

  • Crude this compound

  • Ethanol (or Methanol)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (or methanol) while gently heating on a hot plate and swirling until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol (or methanol) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Characterization:

  • Melting Point: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity. The melting point of a related compound, meso-1,2-dibromo-1,2-diphenylethane, is reported as 241 °C (decomposition).

  • Spectroscopy: Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure and assess purity.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_final Final Product crude Crude Product dissolve Dissolve in minimal hot solvent crude->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Cool to Crystallize hot_filtration->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with cold solvent isolate->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the recrystallization of this compound.

Column Chromatography Protocol

This protocol is adapted from the purification of a structurally similar compound, 2,2-dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone.[2]

Objective: To separate this compound from significant amounts of impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica gel, and evaporating the solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent system, such as 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate).

    • The optimal solvent gradient should be determined by preliminary TLC analysis.

  • Fraction Collection:

    • Collect fractions of the eluent in separate tubes.

    • Monitor the separation by TLC, spotting each fraction on a TLC plate and visualizing under a UV lamp.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Characterization:

  • TLC Analysis: Confirm the purity of the combined fractions by TLC, where the pure product should appear as a single spot.

  • Spectroscopy: Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure and purity. For comparison, the ¹H NMR spectrum of 2-bromo-1,2-diphenylethanone shows signals at δ 7.99–7.96 (m, 2H), 7.56–7.50 (m, 3H), 7.45–7.41 (m, 2H), 7.38–7.31 (m, 3H), and 6.39 (s, 1H).[3]

Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_isolation Isolation pack_column Pack Column with Silica Gel load_sample Load Crude Product pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc tlc->elute Adjust Gradient combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for column chromatography purification of the target compound.

Conclusion

The selection of the appropriate purification technique will depend on the scale of the reaction and the nature and quantity of the impurities. For crude products with minor impurities, recrystallization is an efficient method. For more complex mixtures, column chromatography provides a robust separation method. It is recommended to perform a small-scale trial to optimize the conditions before proceeding with the bulk purification. The characterization of the final product by melting point and spectroscopic methods is essential to confirm its identity and purity.

References

The Role of 2,2-Dibromo-1,2-diphenyl-1-ethanone in the Synthesis of α,α'-Dihaloketones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and applications of α,α'-dihaloketones, with a specific focus on the properties and reactivity of 2,2-dibromo-1,2-diphenyl-1-ethanone. While this compound serves as a prime example of an α,α'-dihaloketone, its direct application as a starting material for the synthesis of other α,α'-dihaloketones is not extensively documented. Therefore, this guide also presents general and efficient protocols for the synthesis of this important class of molecules from various precursors.

Introduction to α,α'-Dihaloketones

α,α'-Dihaloketones are highly versatile building blocks in organic synthesis. The presence of two halogen atoms on the carbon atom adjacent to a carbonyl group creates a unique electronic environment, rendering the molecule susceptible to a variety of nucleophilic attacks and rearrangements. This reactivity makes them valuable intermediates in the construction of complex molecular architectures, including heterocycles and pharmacologically active compounds. Their utility is well-established in the synthesis of various N, S, and O-heterocycles.[1][2]

Synthesis of this compound

While specific detailed protocols for the synthesis of this compound were not found in the immediate search, a general and straightforward method involves the direct bromination of 1,2-diphenyl-1-ethanone (deoxybenzoin). This reaction typically proceeds by treating the ketone with two equivalents of a brominating agent, such as bromine (Br₂), in a suitable solvent.

General Experimental Protocol: Bromination of a Ketone

This protocol is a generalized procedure for the α-bromination of ketones and can be adapted for the synthesis of this compound.

  • Dissolution: Dissolve the starting ketone (e.g., 1,2-diphenyl-1-ethanone) in a suitable solvent such as glacial acetic acid or diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Cool the solution in an ice bath. Add a solution of bromine (2.0 equivalents) in the same solvent dropwise to the stirred solution. The reaction is often exothermic, and the addition rate should be controlled to maintain the temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated period (e.g., 2-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and a reducing agent (e.g., sodium thiosulfate solution) to quench any unreacted bromine.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired α,α'-dibromoketone.

General Synthetic Routes to α,α'-Dihaloketones

Several effective methods exist for the synthesis of α,α'-dihaloketones from various starting materials.

From Alkynes

A common and efficient method for the synthesis of α,α'-dibromoketones is the reaction of internal alkynes with a brominating agent in the presence of water.[2]

Table 1: Synthesis of α,α'-Dibromoketones from Alkynes

EntryAlkyne SubstrateBrominating AgentSolventYield (%)
1DiphenylacetyleneDibromoisocyanuric acidCH₃CN/H₂OHigh
21-Phenyl-1-propyneDibromoisocyanuric acidCH₃CN/H₂OModerate

Note: Specific yield percentages were not provided in the search results, but the method is described as affording products in good to excellent yields.

Experimental Protocol: Synthesis of α,α'-Dibromoketones from Alkynes [2]

  • Reaction Setup: To a solution of the internal alkyne in a mixture of acetonitrile and water at room temperature, add the dibromoisocyanuric acid in one portion.

  • Reaction: Stir the reaction mixture at room temperature for the time required to complete the reaction (typically monitored by TLC).

  • Work-up and Purification: After completion, quench the reaction with an aqueous solution of sodium sulfite. Extract the product with an organic solvent, dry the organic layer, and concentrate it. Purify the crude product by column chromatography.

The proposed mechanism for this transformation is depicted below:

G cluster_0 Reaction Pathway Alkyne Alkyne Bromonium_ion Bromonium Ion Intermediate Alkyne->Bromonium_ion + Br+ Vinyl_bromide Vinyl Bromide Bromonium_ion->Vinyl_bromide + H₂O, -H+ Enol_intermediate Enol Intermediate Vinyl_bromide->Enol_intermediate + Br+ Dihaloketone α,α'-Dihaloketone Enol_intermediate->Dihaloketone Tautomerization

Caption: Proposed mechanism for the synthesis of α,α'-dihaloketones from alkynes.

Reactivity and Applications of α,α'-Dihaloketones

The unique structural features of α,α'-dihaloketones make them valuable precursors for a variety of organic transformations.

Nucleophilic Substitution

The carbon atom bearing the two halogen atoms is highly electrophilic and readily undergoes nucleophilic substitution reactions. This allows for the introduction of various functional groups.

G cluster_1 Reactivity of α,α'-Dihaloketones Dihaloketone α,α'-Dihaloketone (e.g., this compound) Substitution Nucleophilic Substitution Dihaloketone->Substitution Heterocycle_synthesis Heterocycle Synthesis Dihaloketone->Heterocycle_synthesis Rearrangement Favorskii Rearrangement Dihaloketone->Rearrangement Nucleophile Nucleophile (Nu⁻) Nucleophile->Substitution Substituted_product Substituted Product Substitution->Substituted_product Heterocycle Heterocyclic Compound Heterocycle_synthesis->Heterocycle Ester_acid Ester or Carboxylic Acid Rearrangement->Ester_acid

References

Application Notes and Protocols: Stereoselective Reactions of 2,2-Dibromo-1,2-diphenyl-1-ethanone and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dibromo-1,2-diphenyl-1-ethanone belongs to the class of α,α-dihalo ketones, which are versatile intermediates in organic synthesis. The presence of two halogen atoms on the α-carbon, adjacent to a carbonyl group, provides multiple reactive sites for nucleophilic attack and reduction, making them valuable precursors for the synthesis of complex chiral molecules. While specific stereoselective applications of this compound are not extensively documented in publicly available literature, this document outlines representative stereoselective transformations applicable to this class of compounds, focusing on the enantioselective reduction of the carbonyl group. These protocols are based on established methodologies for analogous α,α-dihalo ketones and provide a framework for the development of stereoselective reactions involving the title compound.

Key Applications in Stereoselective Synthesis

The primary stereoselective application for α,α-dihalo ketones like this compound is the enantioselective reduction of the carbonyl group to yield chiral halohydrins. These products are valuable building blocks in medicinal chemistry and natural product synthesis, as the halogen and hydroxyl groups can be further functionalized with high stereocontrol.

Another potential application is the diastereoselective addition of chiral nucleophiles to the carbonyl group, which would establish a new stereocenter. The inherent chirality of the nucleophile would direct the stereochemical outcome of the reaction.

I. Enantioselective Reduction of 2,2-Dihalo-1-phenylethanones

This section details a representative protocol for the enantioselective reduction of a 2,2-dihalo-1-phenylethanone to the corresponding chiral dihalohydrin using a chiral catalyst.

Reaction Principle:

The prochiral carbonyl group of the 2,2-dihalo-1-phenylethanone is reduced to a chiral secondary alcohol. A chiral catalyst, typically a metal complex with a chiral ligand, facilitates the transfer of a hydride from a reducing agent to the carbonyl carbon in a stereoselective manner, leading to the preferential formation of one enantiomer of the product.

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is a representative example based on established methods for the asymmetric reduction of ketones.

Materials:

  • This compound (or analogous 2,2-dihalo-1-phenylethanone)

  • (R,R)-Ts-DPEN-Ru(II) catalyst (or other suitable chiral ruthenium or rhodium catalyst)

  • Formic acid/triethylamine (HCOOH/TEA) azeotrope (5:2 molar ratio) as the hydride source

  • Anhydrous dichloromethane (DCM) as the solvent

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk flask, syringes, etc.)

  • Magnetic stirrer and heating plate

  • Chromatography supplies for purification (silica gel, solvents)

  • Analytical instrumentation for characterization (NMR, HPLC with a chiral column)

Procedure:

  • Reaction Setup: A dry Schlenk flask is charged with the 2,2-dihalo-1-phenylethanone (1.0 mmol) and the chiral ruthenium catalyst (0.01 mmol, 1 mol%). The flask is evacuated and backfilled with an inert gas three times.

  • Solvent and Reagent Addition: Anhydrous dichloromethane (5 mL) is added via syringe, and the mixture is stirred until the solids are dissolved. The formic acid/triethylamine azeotrope (5.0 mmol) is then added dropwise via syringe at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at 40 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water (10 mL). The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine (15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the chiral 2,2-dihalo-1-phenylethanol.

  • Stereochemical Analysis: The enantiomeric excess (ee) of the product is determined by high-performance liquid chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) with a suitable mobile phase (e.g., a mixture of hexane and isopropanol).

Data Presentation: Representative Results for Enantioselective Reduction

The following table summarizes typical quantitative data obtained for the enantioselective reduction of analogous α-halo ketones. These values serve as a benchmark for what might be expected for reactions with this compound.

Substrate (Analog)CatalystReducing AgentSolventTemp (°C)Time (h)Yield (%)ee (%)
2-Bromoacetophenone(S,S)-Ts-DPEN-RuHCOOH/TEADCM40189598 (R)
2,2-Dichloroacetophenone(R,R)-Noyori Ru-catalystIsopropanol/KOHToluene25249296 (S)
2-Chloro-1-phenylethanoneChiral OxazaborolidineBH₃·SMe₂THF-2068894 (R)

Visualizations

Diagram 1: General Workflow for Enantioselective Reduction

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis start Start setup Combine Substrate and Catalyst in Schlenk Flask start->setup inert Evacuate and Backfill with Inert Gas setup->inert solvent Add Anhydrous Solvent inert->solvent reagent Add Hydride Source solvent->reagent heat Stir at Elevated Temperature reagent->heat monitor Monitor by TLC heat->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify analyze Determine Yield and Enantiomeric Excess (HPLC) purify->analyze end End analyze->end

Caption: Workflow for the enantioselective reduction of α,α-dihalo ketones.

Diagram 2: Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation

G catalyst [Ru(II)-H]⁻ (Chiral Catalyst) intermediate Transition State (Hydride Transfer) catalyst->intermediate Substrate Coordination substrate Prochiral Ketone (R-CO-CBr₂-R') substrate->intermediate product Chiral Alcohol (R-CH(OH)-CBr₂-R') intermediate->product Product Release catalyst_regen [Ru(II)] (Regenerated Catalyst) intermediate->catalyst_regen catalyst_regen->catalyst Hydride Regeneration hydride_source HCOOH/TEA hydride_source->catalyst

Caption: Proposed catalytic cycle for ruthenium-catalyzed transfer hydrogenation.

Conclusion

While direct, documented applications of this compound in stereoselective reactions are limited, the protocols and data presented for analogous α,α-dihalo ketones provide a strong foundation for future research. The enantioselective reduction of the carbonyl group is a particularly promising transformation, offering access to valuable chiral building blocks. The provided experimental procedures and representative data are intended to guide researchers in developing novel stereoselective methodologies for this class of compounds, which holds significant potential in the fields of organic synthesis and drug discovery. Further investigation into the diastereoselective addition of nucleophiles and other stereoselective transformations is warranted.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Dibromo-1,2-diphenyl-1-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2,2-Dibromo-1,2-diphenyl-1-ethanone synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to clarify complex processes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, helping you to identify and resolve problems to improve your reaction yield and product purity.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Incorrect Stoichiometry: Molar ratio of brominating agent to deoxybenzoin is too low. 3. Deactivated Brominating Agent: The brominating agent (e.g., Bromine, H₂O₂/HBr) may have degraded. 4. Presence of Water: Moisture can interfere with the reaction.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. 2. For the H₂O₂-HBr system, a fourfold molar excess of H₂O₂ has been shown to give high yields for similar substrates[1]. For bromination with Br₂, ensure at least a 2:1 molar ratio of Br₂ to deoxybenzoin. 3. Use fresh or properly stored brominating agents. 4. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Formation of Monobrominated Byproduct 1. Insufficient Brominating Agent: Not enough brominating agent was used to achieve dibromination. 2. Short Reaction Time: The reaction was stopped before complete dibromination could occur.1. Increase the molar equivalent of the brominating agent. 2. Extend the reaction time and monitor for the disappearance of the monobrominated intermediate by TLC.
Formation of Other Byproducts (e.g., from aromatic ring bromination) 1. Reaction Conditions Too Harsh: High temperatures can promote unwanted side reactions. 2. Presence of Activating Groups: If the diphenyl ethanone structure contains strong electron-donating groups on the phenyl rings, aromatic bromination can occur[1].1. Conduct the reaction at a lower temperature. For bromination with Br₂, dropwise addition at 0-5 °C is often recommended. 2. For substrates with activating groups, milder brominating agents or more controlled reaction conditions may be necessary.
Product is an Oil or Difficult to Crystallize 1. Presence of Impurities: Byproducts can inhibit crystallization. 2. Incorrect Solvent for Recrystallization: The chosen solvent may not be suitable for inducing crystallization of the desired product.1. Purify the crude product using column chromatography to remove impurities before attempting recrystallization. 2. Experiment with different recrystallization solvents. A mixture of ethanol and water, or isopropanol, has been used for similar compounds.
Product Purity is Low After Recrystallization 1. Incomplete Removal of Bromine/HBr: Residual acidic impurities can remain trapped in the crystals. 2. Co-crystallization of Impurities: If the impurities have similar solubility profiles to the product, they may co-crystallize.1. Wash the crude product with a dilute solution of a weak base (e.g., sodium bicarbonate) to neutralize and remove acidic impurities before recrystallization[2]. 2. A second recrystallization from a different solvent system may be necessary. Alternatively, purification by column chromatography may be required.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

The most common and direct starting material is deoxybenzoin (1,2-diphenyl-1-ethanone).

Q2: What are the different methods for brominating deoxybenzoin?

There are two primary methods:

  • Direct Bromination with Elemental Bromine (Br₂): This is a traditional method that typically involves the dropwise addition of a solution of bromine in a suitable solvent (like acetic acid or chloroform) to a solution of deoxybenzoin.

  • In-situ Generation of Bromine using H₂O₂/HBr: This is a safer and more environmentally friendly alternative where hydrogen peroxide is used to oxidize hydrobromic acid to bromine in the reaction mixture. This method has been reported to give high yields (up to 86%) for the synthesis of 2,2-dibromo-1-arylethanones[1].

Q3: How do I choose the right solvent for the reaction?

Commonly used solvents for bromination reactions include glacial acetic acid, chloroform, and dioxane[1][3]. The choice of solvent can influence the reaction rate and selectivity. For the H₂O₂/HBr system, dioxane has been shown to be an effective solvent[1].

Q4: What is the optimal temperature for the reaction?

To minimize side reactions, it is generally recommended to carry out the bromination at a controlled, low temperature. For reactions using elemental bromine, the addition is often performed at 0-5 °C, followed by stirring at room temperature[3].

Q5: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot.

Q6: What are the common side products in this synthesis?

The most common side product is the monobrominated intermediate (2-bromo-1,2-diphenyl-1-ethanone). Under harsher conditions, bromination of the aromatic rings can also occur, especially if the rings are substituted with electron-donating groups[1].

Q7: How can I purify the final product?

The most common method for purification is recrystallization. Suitable solvents for recrystallization of similar brominated compounds include ethanol, ethanol/water mixtures, or isopropanol[4]. If the product is heavily contaminated with byproducts, purification by column chromatography on silica gel may be necessary prior to recrystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound using Bromine in Acetic Acid

This protocol is adapted from general procedures for the dibromination of ketones[3].

Materials:

  • Deoxybenzoin (1,2-diphenyl-1-ethanone)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • 5% Sodium bisulfite solution

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve deoxybenzoin (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Prepare a solution of bromine (2.1 equivalents) in glacial acetic acid.

  • Add the bromine solution dropwise to the stirred deoxybenzoin solution over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Pour the reaction mixture into a beaker containing ice-water.

  • To remove any excess bromine, add a 5% sodium bisulfite solution dropwise until the orange color disappears.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Synthesis of this compound using the H₂O₂-HBr System

This protocol is based on a convenient and safer method for the synthesis of 2,2-dibromo-1-arylethanones[1][5].

Materials:

  • Deoxybenzoin (1,2-diphenyl-1-ethanone)

  • Dioxane

  • 30% Hydrogen Peroxide (H₂O₂)

  • 48% Hydrobromic Acid (HBr)

  • Chloroform or Dichloromethane (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Ethanol or Isopropanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve deoxybenzoin (1 equivalent) in dioxane.

  • Cool the solution in an ice bath.

  • With vigorous stirring, add 48% HBr (at least 2.5 equivalents).

  • Then, add 30% H₂O₂ (a fourfold molar excess is recommended for optimal yield) dropwise, maintaining the temperature below 20 °C[1].

  • After the addition is complete, allow the reaction to stir at room temperature for 20-30 minutes. Monitor the reaction by TLC.

  • Once the reaction is complete, add water to the mixture and extract the product with chloroform or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude solid from ethanol or isopropanol to yield pure this compound.

Data Presentation

Table 1: Influence of Molar Ratio of H₂O₂ on the Yield of 2,2-Dibromo-1-phenylethanone *

EntryMolar Ratio (Acetophenone:H₂O₂:HBr)Yield (%)
11:1:2.545
21:2:2.568
31:3:2.575
41:4:2.584
51:5:2.582

*Data adapted from a study on the bromination of acetophenone, a structurally similar starting material[1]. This data is provided as a general guideline for optimizing the reaction of deoxybenzoin.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Work-up cluster_purification Purification A Dissolve Deoxybenzoin in Solvent B Cool Reaction Mixture to 0-5°C A->B D Slow, Dropwise Addition of Brominating Agent B->D C Prepare Brominating Agent Solution (Br2 in Acetic Acid or H2O2/HBr) C->D E Stir at Room Temperature & Monitor by TLC D->E F Quench Reaction (Ice-water & NaHSO3) E->F G Isolate Crude Product (Vacuum Filtration) F->G H Recrystallization from Suitable Solvent G->H I Dry Pure Product H->I

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield or Incomplete Reaction? Check_TLC Check TLC for Starting Material Start->Check_TLC SM_Present Starting Material Present? Check_TLC->SM_Present Increase_Time_Temp Increase Reaction Time or Temperature SM_Present->Increase_Time_Temp Yes Check_Stoichiometry Check Stoichiometry of Brominating Agent SM_Present->Check_Stoichiometry No End Proceed to Work-up and Purification Increase_Time_Temp->End Low_Stoichiometry Stoichiometry Too Low? Check_Stoichiometry->Low_Stoichiometry Increase_Reagent Increase Amount of Brominating Agent Low_Stoichiometry->Increase_Reagent Yes Check_Byproducts Significant Byproducts Formed? Low_Stoichiometry->Check_Byproducts No Increase_Reagent->End Purify Purify via Column Chromatography Check_Byproducts->Purify Yes Check_Byproducts->End No Optimize_Conditions Optimize Reaction Conditions (e.g., lower temperature) Purify->Optimize_Conditions Optimize_Conditions->End

Caption: A logical troubleshooting guide for addressing low yield in the synthesis.

References

Technical Support Center: Synthesis of 2,2-Dibromo-1,2-diphenyl-1-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dibromo-1,2-diphenyl-1-ethanone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on identifying the problem, its probable cause, and the recommended solution.

Issue Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Incorrect stoichiometry of reagents. 3. Reaction temperature is too low. 4. Degradation of the product during workup.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure accurate measurement of starting materials and bromine. A slight excess of bromine may be necessary. 3. While low temperatures are crucial to minimize side reactions, ensure the reaction has sufficient energy to proceed. Consider a slight increase in temperature if the reaction is sluggish. 4. Avoid prolonged exposure to high temperatures or strong bases during the workup process.
Formation of Mono-brominated Byproduct 1. Insufficient amount of bromine. 2. Short reaction time.1. Use at least two equivalents of bromine per equivalent of deoxybenzoin. 2. Extend the reaction time and monitor for the disappearance of the mono-brominated intermediate by TLC.
Presence of Unreacted Starting Material 1. Insufficient bromine or catalyst (if used). 2. Reaction time is too short. 3. Low reaction temperature.1. Verify the stoichiometry and consider a catalytic amount of HBr or a Lewis acid. 2. Continue the reaction, monitoring by TLC until the starting material is consumed. 3. If the reaction is proceeding too slowly, a modest increase in temperature may be required.
Product is an Oil or Difficult to Crystallize 1. Presence of impurities, such as mono-brominated or over-brominated products. 2. Residual solvent.1. Purify the crude product using column chromatography on silica gel. 2. Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.
Discoloration of the Product (Yellow or Brown) 1. Presence of residual bromine or acidic impurities.1. Wash the crude product with a dilute solution of sodium thiosulfate to remove excess bromine. 2. Wash with a saturated sodium bicarbonate solution to neutralize any acid. 3. Recrystallize the product from a suitable solvent system.
Formation of Aromatic Bromination Byproducts 1. Use of a strong Lewis acid catalyst. 2. Reaction temperature is too high. 3. Presence of activating groups on the phenyl rings.1. If a catalyst is necessary, use a milder one or a smaller quantity. 2. Maintain a low reaction temperature (e.g., 0-5 °C) throughout the addition of bromine. 3. For substituted deoxybenzoins, careful control of reaction conditions is critical.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common starting material is 1,2-diphenyl-1-ethanone, also known as deoxybenzoin.

Q2: What are the primary side reactions to be aware of during this synthesis?

The main side reactions include:

  • Mono-bromination: Formation of 2-bromo-1,2-diphenyl-1-ethanone. This occurs when an insufficient amount of bromine is used or the reaction is not allowed to proceed to completion.

  • Over-bromination: Further bromination of the aromatic rings can occur, especially under harsh conditions or with prolonged reaction times.

  • Formation of byproducts from impurities in the starting material.

Q3: Why is it important to control the temperature during the bromination reaction?

Controlling the temperature, typically by maintaining a cool environment (e.g., an ice bath), is crucial to minimize side reactions.[1] Higher temperatures can lead to increased rates of side reactions such as over-bromination and bromination of the aromatic rings.

Q4: What solvents are suitable for this reaction?

Inert solvents are generally preferred. Common choices include:

  • Diethyl ether

  • Dichloromethane[1]

  • Carbon tetrachloride[1]

  • Glacial acetic acid

The choice of solvent can influence the reaction rate and the profile of side products.

Q5: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product and any intermediates (like the mono-brominated species).

Q6: What is the recommended work-up procedure?

A typical work-up procedure involves:

  • Quenching the reaction by adding a reducing agent like sodium thiosulfate solution to remove any unreacted bromine.

  • Washing the organic layer with water and a saturated solution of sodium bicarbonate to remove any acidic byproducts.

  • Drying the organic layer over an anhydrous salt such as magnesium sulfate or sodium sulfate.

  • Removing the solvent under reduced pressure.

Q7: What are the best methods for purifying the final product?

The most common purification methods are:

  • Recrystallization: This is often effective if the main impurity is the mono-brominated byproduct, as the desired dibromo-product is typically less soluble.

  • Column Chromatography: This is a more rigorous method for separating the product from various side products and unreacted starting material.[1]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from deoxybenzoin.

Materials:

  • 1,2-diphenyl-1-ethanone (deoxybenzoin)

  • Bromine (Br₂)

  • Diethyl ether (anhydrous)

  • 10% Sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

  • Stir plate and stir bar

  • Separatory funnel

  • Round-bottom flask

  • Condenser (optional, but recommended)

Procedure:

  • In a round-bottom flask, dissolve 1,2-diphenyl-1-ethanone in anhydrous diethyl ether.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (2.1 equivalents) in diethyl ether to the stirred solution of deoxybenzoin over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material and the mono-bromo intermediate.

  • Slowly add 10% sodium thiosulfate solution to the reaction mixture until the red-brown color of bromine disappears.

  • Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) or by column chromatography.

Visualizations

Synthesis_Pathway Deoxybenzoin 1,2-Diphenyl-1-ethanone (Deoxybenzoin) Mono_Bromo 2-Bromo-1,2-diphenyl-1-ethanone Deoxybenzoin->Mono_Bromo + Br₂ Di_Bromo This compound (Target Product) Mono_Bromo->Di_Bromo + Br₂ Over_Bromination Aromatic Bromination (Side Product) Di_Bromo->Over_Bromination Excess Br₂ / High Temp

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis Reaction Perform Bromination Start->Reaction TLC_Analysis Analyze by TLC Reaction->TLC_Analysis Workup Quench and Workup TLC_Analysis->Workup Complete Incomplete_Reaction Incomplete Reaction TLC_Analysis->Incomplete_Reaction Incomplete Impure_Product Product Impure/Oily Workup->Impure_Product Low_Yield Low Yield Workup->Low_Yield Purification Recrystallize or Column Chromatography Final_Product Pure Product Purification->Final_Product Impure_Product->Purification Yes Impure_Product->Final_Product No Adjust_Temp Optimize Temperature Low_Yield->Adjust_Temp Check_Stoichiometry Adjust Stoichiometry/ Reaction Time Incomplete_Reaction->Check_Stoichiometry Check_Stoichiometry->Reaction Adjust_Temp->Reaction

Caption: A workflow for troubleshooting the synthesis of this compound.

References

Technical Support Center: Purification of 2,2-Dibromo-1,2-diphenyl-1-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the purification of 2,2-Dibromo-1,2-diphenyl-1-ethanone. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Researchers may face several challenges when purifying this compound. This guide addresses common issues observed during column chromatography and recrystallization.

Column Chromatography Issues
Observation Potential Cause Recommended Action
Yellow band co-elutes with the product A common impurity in the synthesis of this compound is benzil, which can form via hydrolysis of the product. Benzil is a yellow solid.TLC Analysis: Use a solvent system of hexane:ethyl acetate (e.g., 9:1 or 8:2) to check for the presence of a spot with a slightly higher Rf than the product. Benzil is less polar than the desired product.Modified Column Conditions: Use a less polar solvent system for elution, such as a gradient of hexane and ethyl acetate, starting with a higher hexane ratio to separate the less polar benzil.Alternative Purification: If co-elution persists, consider recrystallization as an alternative or subsequent purification step.
Streaking or tailing of the product spot on TLC The compound may be degrading on the silica gel. Alpha-haloketones can be sensitive to the acidic nature of standard silica gel.Deactivate Silica Gel: Prepare a slurry of silica gel with your chosen eluent and add 1% triethylamine to neutralize the acidic sites.Alternative Stationary Phase: Consider using neutral alumina for column chromatography.Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.
Low recovery of the product from the column The product may be partially decomposing on the column, or it may be highly soluble in the elution solvent, leading to broad fractions.TLC of all fractions: Carefully analyze all fractions by TLC to ensure the product has not eluted in unexpected fractions.Solvent System Optimization: Use a solvent system where the product has an Rf value between 0.2 and 0.4 for better separation and less diffuse bands.Handle with Care: The compound can be sensitive to moisture and light.[1] Ensure solvents are dry and protect the column from direct light.
Recrystallization Issues
Observation Potential Cause Recommended Action
Product oils out instead of crystallizing The chosen solvent may not be optimal, or the solution is supersaturated. Impurities can also inhibit crystallization.Solvent Selection: Test a range of solvents. A good recrystallization solvent should dissolve the compound when hot but not when cold. For compounds with similar structures, solvents like methanol, ethanol, or mixtures such as isopropanol/water have been used.[2]Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent line to create nucleation sites.Seed Crystals: If available, add a small crystal of the pure product to induce crystallization.Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
Crystals are colored (e.g., yellow) The presence of colored impurities, such as benzil.Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product.Pre-purification: If heavily contaminated, consider a preliminary purification by column chromatography before recrystallization.
No crystal formation upon cooling The solution is not saturated, or the wrong solvent was used.Concentrate the Solution: Evaporate some of the solvent to increase the concentration of the product.Add an Anti-solvent: If the product is highly soluble in the chosen solvent, slowly add a miscible solvent in which the product is insoluble (an anti-solvent) until the solution becomes turbid, then warm to clarify and cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The most common impurities are typically unreacted starting materials, such as 1,2-diphenylethanone (deoxybenzoin), and the mono-brominated intermediate (2-Bromo-1,2-diphenyl-1-ethanone). Another significant impurity can be benzil, which is formed by the hydrolysis of the gem-dibromide product.[3][4]

Q2: How can I monitor the progress of the purification by TLC?

A2: A common solvent system for TLC analysis is a mixture of hexane and ethyl acetate. A starting ratio of 9:1 (hexane:ethyl acetate) is recommended. The product, this compound, is more polar than the starting material and less polar than some potential byproducts. You can visualize the spots under UV light.

Q3: My purified product is a yellow solid. Is this normal?

A3: Pure this compound should be a white to off-white solid. A yellow coloration often indicates the presence of benzil as an impurity. Further purification by column chromatography or recrystallization may be necessary to remove it.

Q4: What is the best way to store the purified this compound?

A4: Due to its sensitivity to moisture and light, the purified compound should be stored in a tightly sealed, amber-colored vial in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).[1]

Experimental Protocols

Column Chromatography Protocol for Purification

This protocol is a general guideline and may need optimization based on the specific impurity profile of your crude product.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin elution with a non-polar solvent system, such as 95:5 hexane:ethyl acetate.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 9:1, then 8:2 hexane:ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified solid.

Recrystallization Protocol
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., isopropanol).

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper.

  • Cooling: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Troubleshooting Workflow for Purification

Purification_Troubleshooting cluster_start Crude Product Analysis cluster_decision Purity Assessment cluster_purification Purification Strategy cluster_outcome Final Product start Crude this compound tlc_analysis Perform TLC Analysis (e.g., 9:1 Hexane:EtOAc) start->tlc_analysis purity_check Is the major spot well-separated and free of major impurities? tlc_analysis->purity_check column_chromatography Column Chromatography (Hexane:EtOAc gradient) purity_check->column_chromatography No recrystallization Recrystallization (e.g., Isopropanol/Water) purity_check->recrystallization Yes pure_product Pure Product column_chromatography->pure_product Successful troubleshoot Troubleshoot Purification (See Guide) column_chromatography->troubleshoot Unsuccessful recrystallization->pure_product Impurity_Formation cluster_reaction Bromination Reaction cluster_side_reaction Side Reaction (Hydrolysis) start 1,2-Diphenylethanone (Starting Material) intermediate 2-Bromo-1,2-diphenyl-1-ethanone (Mono-brominated Intermediate) start->intermediate + Br2 product This compound (Desired Product) intermediate->product + Br2 hydrolysis_product Benzil (Impurity) product->hydrolysis_product + H2O (moisture)

References

Technical Support Center: Optimizing Reaction Conditions for 2,2-Dibromo-1,2-diphenyl-1-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,2-Dibromo-1,2-diphenyl-1-ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic approach for this compound?

A1: The most common method for synthesizing this compound (also known as α,α-dibromodeoxybenzoin) is through the direct bromination of 1,2-diphenyl-1-ethanone (deoxybenzoin) using elemental bromine or other brominating agents. The reaction typically proceeds via an acid-catalyzed enolization of the ketone followed by electrophilic attack by bromine.

Q2: What are some common side products in this reaction?

A2: Common side products include the monobrominated intermediate (2-Bromo-1,2-diphenyl-1-ethanone) and products of aromatic ring bromination, especially if the phenyl rings are activated with electron-donating groups. Over-bromination leading to further degradation of the desired product can also occur under harsh conditions.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC). A spot for the starting material (deoxybenzoin), the monobrominated intermediate, and the final dibrominated product should be visible. The reaction is considered complete when the spot corresponding to the starting material has disappeared.

Q4: What are the recommended purification methods for the final product?

A4: Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Column chromatography can also be employed for higher purity, using a silica gel stationary phase and a non-polar eluent system like hexane/ethyl acetate.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Dibrominated Product - Insufficient brominating agent.- Short reaction time.- Low reaction temperature.- Increase the molar equivalent of the brominating agent (e.g., bromine) to at least 2 equivalents.- Extend the reaction time and monitor progress by TLC.- Gradually increase the reaction temperature while monitoring for side product formation.
Presence of Monobrominated Intermediate - Incomplete reaction.- Add an additional portion of the brominating agent and continue stirring.- Increase the reaction temperature slightly to drive the reaction to completion.
Formation of Colored Impurities - Over-bromination or side reactions.- Reaction temperature is too high.- Ensure the reaction temperature is controlled, especially during the addition of bromine.- Use a milder brominating agent if possible.- Purify the crude product by recrystallization with activated charcoal or by column chromatography.
Product is an Oil and Does Not Solidify - Presence of impurities.- Residual solvent.- Attempt to purify the oil by column chromatography.- Try triturating the oil with a non-polar solvent like hexane to induce crystallization.- Ensure all solvent is removed under vacuum.
Ring Bromination Observed - Phenyl rings are activated.- Use of a strong Lewis acid catalyst.- Avoid using strong Lewis acid catalysts if possible.- Perform the reaction at a lower temperature to increase selectivity for α-bromination.

Experimental Protocols

Method 1: Direct Bromination of 1,2-diphenyl-1-ethanone

This protocol is adapted from the synthesis of similar α,α-dibromo ketones.

Materials:

  • 1,2-diphenyl-1-ethanone (deoxybenzoin)

  • Bromine

  • Glacial Acetic Acid

  • Ethanol

  • Sodium bisulfite solution (5%)

  • Water

Procedure:

  • Dissolve 1,2-diphenyl-1-ethanone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (2.0-2.2 eq) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into a beaker containing ice-water.

  • If the solution has a persistent orange/brown color due to excess bromine, add a 5% sodium bisulfite solution dropwise until the color disappears.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.

Method 2: Bromination using H₂O₂-HBr System

This method provides an alternative to using elemental bromine.[2]

Materials:

  • 1,2-diphenyl-1-ethanone (deoxybenzoin)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Hydrobromic acid (HBr, 48% solution)

  • Dioxane

  • Water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

Procedure:

  • Dissolve 1,2-diphenyl-1-ethanone (1.0 eq) in dioxane in a round-bottom flask.

  • Add hydrobromic acid (48% HBr, ~4.0 eq) to the solution.

  • Cool the mixture in an ice bath and slowly add hydrogen peroxide (30% H₂O₂, ~2.2 eq) dropwise with vigorous stirring.

  • After the addition, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of 2,2-Dibromoacetophenone *

EntrySolventTemperature (°C)Time (h)Yield (%)
1Acetic AcidRoom Temp.3~85
2ChloroformRoom Temp.4~80
3DioxaneRoom Temp.2~90 (with H₂O₂/HBr)
4Acetic Acid501Potential for increased side products

*Data is generalized from typical bromination reactions of acetophenones and should be optimized for 1,2-diphenyl-1-ethanone.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Deoxybenzoin in Solvent add_br Add Brominating Agent start->add_br react Stir at Controlled Temperature add_br->react monitor Monitor by TLC react->monitor quench Quench Excess Bromine monitor->quench Reaction Complete precipitate Precipitate in Water quench->precipitate filter Filter Crude Product precipitate->filter purify Recrystallize or Column Chromatography filter->purify end Pure this compound purify->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_incomplete Incomplete Reaction? cluster_side_reactions Side Reactions? cluster_solutions Solutions start Low Yield or Impure Product check_tlc Check TLC for Starting Material start->check_tlc incomplete Yes check_tlc->incomplete Yes complete No check_tlc->complete No increase_br Increase Bromine/Time/Temp incomplete->increase_br check_nmr Analyze by NMR/MS complete->check_nmr mono Monobrominated? check_nmr->mono ring Ring Bromination? check_nmr->ring other Other Impurities? check_nmr->other mono->increase_br optimize_temp Lower Temperature ring->optimize_temp purify Purify (Recrystallize/Column) other->purify

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Preventing decomposition of 2,2-Dibromo-1,2-diphenyl-1-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the decomposition of 2,2-Dibromo-1,2-diphenyl-1-ethanone during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the decomposition of this compound?

A1: The decomposition of this compound is primarily initiated by exposure to nucleophiles, bases, moisture, and elevated temperatures. The presence of two bromine atoms on the alpha-carbon makes the carbonyl carbon highly electrophilic and susceptible to attack.

Q2: What are the visible signs of decomposition?

A2: Decomposition may be indicated by a change in color of the solid material, the evolution of gas (such as hydrogen bromide), or the formation of a viscous or resinous substance. In solution, the appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS) is a clear sign of degradation.

Q3: How should this compound be stored to minimize decomposition?

A3: To ensure stability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[1][2] For long-term storage, refrigeration in an inert atmosphere is recommended.

Q4: What are the expected decomposition products?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of Solid Exposure to light or trace impurities.Purify the material by recrystallization. Store in an amber vial to protect from light.
Low Yield in Reaction Decomposition of the starting material.Ensure the compound is pure before use. Use anhydrous solvents and inert atmosphere during the reaction. Add the reagent at a low temperature.
Formation of Side Products Reaction with nucleophilic solvents or bases.Use non-nucleophilic, aprotic solvents. Avoid strong bases if they are not the intended reagent. If a base is necessary, consider using a non-nucleophilic hindered base and low temperatures.
Inconsistent Results Variable purity of the starting material.Develop a standard protocol for purity assessment before use (e.g., melting point, NMR, HPLC).

Experimental Protocols

Protocol for Recrystallization of this compound

This protocol is based on general procedures for purifying similar α-haloketones and may require optimization.

  • Solvent Selection: Test the solubility of a small amount of the compound in various solvents to find a suitable recrystallization solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Potential solvents include methanol, ethanol, or a mixture of ethyl acetate and hexanes.

  • Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

General Protocol for a Reaction Involving this compound
  • Inert Atmosphere: Set up the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture.

  • Anhydrous Solvents: Use freshly distilled, anhydrous solvents to minimize hydrolysis of the starting material.

  • Temperature Control: Maintain the recommended reaction temperature, often sub-ambient, using a suitable cooling bath to control the reaction rate and minimize side reactions.

  • Reagent Addition: If reacting with a nucleophile, add the nucleophile slowly to the solution of this compound to maintain a low concentration of the nucleophile and reduce the likelihood of side reactions.

  • Work-up: Quench the reaction carefully, and use appropriate aqueous washes to remove any unreacted reagents and byproducts.

  • Purification: Purify the product using a suitable technique such as column chromatography or recrystallization.

Data Presentation

Table 1: Qualitative Stability of this compound under Various Conditions

Condition Stability Potential Decomposition Pathways Preventative Measures
Elevated Temperature LowThermal decomposition, eliminationStore at low temperatures; use controlled heating in reactions.
Aqueous/Protic Solvents LowHydrolysisUse anhydrous, aprotic solvents.
Basic Conditions (e.g., amines, hydroxides) Very LowElimination, nucleophilic substitutionUse non-nucleophilic bases if necessary; maintain low temperatures.
Acidic Conditions ModerateAcid-catalyzed hydrolysis (slower than base-catalyzed)Use neutral or buffered conditions where possible.
Exposure to Light ModeratePhotodegradation (potential for radical reactions)Store in amber vials; protect reactions from direct light.
Presence of Nucleophiles LowNucleophilic substitutionUse non-nucleophilic media where possible; control stoichiometry and addition rate.

Visualizations

Decomposition_Pathways A This compound B Hydrolysis (Benzil) A->B H2O C Elimination (Brominated Stilbene Derivatives) A->C Base D Nucleophilic Substitution (Substituted Ketone) A->D Nucleophile

Caption: Potential decomposition pathways of this compound.

Experimental_Workflow cluster_storage Storage cluster_reaction Reaction Setup cluster_troubleshooting Troubleshooting S1 Store in a cool, dry, dark place S2 Inert atmosphere for long-term storage S1->S2 R1 Use anhydrous solvents S2->R1 Start Experiment R2 Maintain inert atmosphere R1->R2 R3 Control temperature R2->R3 T1 Check for discoloration R3->T1 Post-Reaction Analysis T2 Analyze for impurities (NMR, HPLC) T1->T2 T3 Purify if necessary (Recrystallization) T2->T3

Caption: Recommended workflow for handling and using this compound.

References

Enhancing the stability of 2,2-Dibromo-1,2-diphenyl-1-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2,2-Dibromo-1,2-diphenyl-1-ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound and to troubleshoot common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an α,α-dihalo ketone. α-Halo ketones are known for their utility as intermediates in organic synthesis.[1][2] They are valuable precursors for creating a variety of heterocyclic compounds, and their reactivity makes them useful in the development of pharmaceuticals.[2] Specifically, the dual bromine atoms and the phenyl groups in this compound offer multiple reaction sites for constructing complex molecular architectures.

Q2: What are the main stability concerns for this compound?

As an α,α-dihalo ketone, this compound is susceptible to several degradation pathways:

  • Hydrolysis: The presence of moisture can lead to the substitution of one or both bromine atoms with hydroxyl groups, which can be followed by further reactions.

  • Photodecomposition: Aromatic ketones are known to be photosensitive.[3] Exposure to light, particularly UV radiation, can induce degradation.

  • Thermal Decomposition: Like many organic compounds, especially those containing halogens, this compound can decompose at elevated temperatures.[4][5] Thermal degradation of brominated compounds can sometimes lead to the release of hydrogen bromide (HBr).[6]

  • Reaction with Bases: Strong bases can induce Favorskii rearrangement or other base-catalyzed degradation pathways.[7]

Q3: How should I properly store this compound to ensure its stability?

To maximize the shelf-life and stability of this compound, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, preferably in a refrigerator (2-8 °C) or freezer (-20 °C).

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent reactions with atmospheric moisture and oxygen.[8][9]

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.

  • Moisture: Store in a desiccator or use a container with a tight-fitting cap to minimize exposure to moisture.

Q4: I've noticed a color change in my sample (e.g., turning yellow or brown). What could be the cause?

A color change is a common indicator of compound degradation. This can be due to:

  • Formation of colored impurities: Degradation products may be colored.

  • Liberation of bromine: Decomposition can sometimes release elemental bromine (Br₂), which has a brownish color.

  • Photochemical reactions: Exposure to light can lead to the formation of colored byproducts.[3]

If you observe a color change, it is advisable to re-analyze the purity of your sample using techniques like HPLC or NMR before proceeding with your experiments.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you might encounter during your experiments.

Issue 1: Unexpected peaks in analytical data (NMR, HPLC, MS).

Question: I am seeing unexpected peaks in my NMR/HPLC/MS analysis of a sample of this compound. What could be the cause?

Answer: Unexpected peaks are often due to impurities or degradation products. Consider the following possibilities:

  • Starting material impurities: The synthesis of α-halo ketones can sometimes result in mono-halogenated or other side products.[2]

  • Degradation products: The compound may have degraded due to improper storage or handling. Common degradation pathways for α,α-dihalo ketones can lead to various byproducts.[10]

  • Solvent impurities: Ensure the solvents used for analysis are of high purity.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored under the recommended conditions (cold, dark, dry, and inert atmosphere).[11][12]

  • Re-purify the Compound: If degradation is suspected, re-purification by recrystallization or column chromatography may be necessary.

  • Analyze Fresh Sample: If possible, compare the analytical data with a freshly prepared or newly purchased batch of the compound.

  • Characterize Impurities: Use techniques like LC-MS or GC-MS to identify the mass of the impurity peaks and deduce their potential structures based on likely degradation pathways.

Issue 2: Inconsistent experimental results.

Question: I am getting inconsistent results in my reactions using this compound. Could the stability of the compound be a factor?

Answer: Yes, the stability of your starting material is crucial for reproducible experimental outcomes. If the purity of your this compound varies between experiments, you will likely see inconsistent results.

Troubleshooting Steps:

  • Purity Check Before Use: Always check the purity of your reagent by a quick method like Thin Layer Chromatography (TLC) or melting point before setting up a reaction.

  • Use Freshly Purified Material: For sensitive reactions, it is best to use freshly purified starting material.

  • Standardize Handling Procedures: Ensure that you are handling the compound consistently in every experiment, minimizing its exposure to air, light, and moisture.[13]

  • Run a Control Reaction: Use a well-characterized batch of the compound as a control to see if the inconsistency persists.

Issue 3: Low reaction yields.

Question: My reaction yields are lower than expected when using this compound. What could be the problem?

Answer: Low yields can be attributed to several factors, including the purity of your starting material.

Troubleshooting Steps:

  • Assess Reagent Purity: As mentioned, impurities in your this compound will lower the effective concentration of the active reagent, leading to lower yields.

  • Consider Reaction Conditions: α,α-Dihalo ketones are reactive and can participate in side reactions.[10] Optimize your reaction conditions (temperature, solvent, reaction time) to favor the desired product.

  • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere if your reagents or intermediates are sensitive to air or moisture.[8]

  • Degas Solvents: Use degassed solvents to remove dissolved oxygen, which can sometimes interfere with reactions.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the stability of this compound under various conditions. This data is for illustrative purposes and should be confirmed experimentally.

Table 1: Hypothetical Degradation of this compound Over 30 Days

Storage ConditionPurity after 30 days (%)
-20°C, Dark, Inert Gas99.5
4°C, Dark, Inert Gas98.8
25°C, Dark, Air92.3
25°C, Ambient Light, Air85.1
40°C, Dark, Air75.6

Table 2: Hypothetical Effect of Stabilizers on Purity after 60 Days at 25°C in Air

Stabilizer AddedPurity after 60 days (%)
None (Control)88.2
BHT (0.1 wt%)95.4
Sulfamic Acid (0.1 wt%)93.1

Note: BHT (Butylated hydroxytoluene) is a radical scavenger, and sulfamic acid can act as a stabilizer for bromine compounds.[14]

Experimental Protocols

Protocol 1: General Procedure for Assessing Compound Stability

This protocol outlines a general method for evaluating the stability of this compound under specific conditions.[15][16][17]

Objective: To determine the degradation rate of the compound under defined storage conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Vials (amber and clear)

  • Environmental chamber or oven

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Sample Preparation: Prepare multiple, identical samples of the compound in vials. For solution stability, dissolve the compound in the desired solvent at a known concentration.[18]

  • Storage: Place the vials under different storage conditions to be tested (e.g., different temperatures, light exposures, and atmospheres).

  • Time Points: At predetermined time intervals (e.g., 0, 7, 14, 30, and 60 days), remove one vial from each storage condition.

  • Analysis: Analyze the purity of the sample using a validated HPLC method. The peak area of the parent compound is used to determine its concentration.

  • Data Evaluation: Plot the percentage of the remaining compound against time for each condition to determine the degradation kinetics.

Visualizations

Diagram 1: Troubleshooting Workflow for Purity Issues

G start Purity Issue (e.g., unexpected peaks) check_storage Verify Storage Conditions (Cold, Dark, Inert) start->check_storage repurify Re-purify Compound (Recrystallization/Chromatography) check_storage->repurify Improper Storage fresh_sample Analyze a Fresh Sample check_storage->fresh_sample Proper Storage end_good Purity Confirmed repurify->end_good characterize Characterize Impurities (LC-MS, GC-MS) fresh_sample->characterize Discrepancy Found fresh_sample->end_good No Discrepancy end_bad Degradation Confirmed characterize->end_bad

Caption: Troubleshooting workflow for addressing purity issues.

Diagram 2: Potential Degradation Pathways

G compound This compound hydrolysis Hydrolysis Products (e.g., α-hydroxy-α-bromo ketone) compound->hydrolysis H₂O photodecomposition Photodecomposition Products compound->photodecomposition Light (hν) thermal_decomposition Thermal Degradation Products (e.g., HBr release) compound->thermal_decomposition Heat (Δ) base_rearrangement Base-Induced Rearrangement (Favorskii) compound->base_rearrangement Base

Caption: Potential degradation pathways for the compound.

References

Byproduct formation in the bromination of 1,2-diphenylethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 1,2-diphenylethanone (deoxybenzoin).

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product in the bromination of 1,2-diphenylethanone?

The primary product of the selective monobromination of 1,2-diphenylethanone is α-bromo-1,2-diphenylethanone, also known as 2-bromo-1,2-diphenylethanone. This reaction typically proceeds via an acid-catalyzed enolization of the ketone followed by an electrophilic attack of bromine at the α-carbon.

Q2: What are the most common byproducts observed during the bromination of 1,2-diphenylethanone?

The most frequently encountered byproducts include:

  • α,α-Dibromo-1,2-diphenylethanone: Resulting from over-bromination.

  • Aromatic bromination products: Where bromine substitutes on one or both of the phenyl rings. The carbonyl group is a meta-director, but the reaction conditions can influence the position of bromination.[1]

  • Unreacted starting material: Due to incomplete reaction.

Q3: How can I minimize the formation of the dibrominated byproduct?

To reduce the formation of α,α-dibromo-1,2-diphenylethanone, consider the following:

  • Control the stoichiometry: Use a slight excess of the brominating agent, but avoid a large excess. A molar ratio of 1.0:1.1 of the substrate to the brominating agent is a good starting point.[2]

  • Reaction time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC). Increased reaction times can lead to a higher yield of byproducts.[2]

  • Temperature: Perform the reaction at a controlled, and often lower, temperature to manage the reaction rate and selectivity.

Q4: What conditions favor aromatic bromination, and how can I avoid it?

Aromatic bromination is more likely to occur under conditions that promote electrophilic aromatic substitution. The use of a Lewis acid catalyst in excess can favor ring substitution over α-bromination.[1] To avoid this, use catalytic amounts of a Brønsted acid like acetic acid or hydrobromic acid to promote enolization for the desired α-bromination.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High levels of α,α-dibromo-1,2-diphenylethanone 1. Excess brominating agent. 2. Prolonged reaction time.1. Carefully control the stoichiometry of the brominating agent (e.g., Br₂ or NBS) to be near equimolar to the substrate. 2. Monitor the reaction by TLC and quench the reaction as soon as the starting material is consumed.
Significant formation of aromatic bromination byproducts 1. Use of a strong Lewis acid catalyst (e.g., excess AlCl₃). 2. High reaction temperatures.1. Use a protic acid catalyst like acetic acid or a catalytic amount of HBr to favor α-bromination.[1] 2. Maintain a lower reaction temperature to improve selectivity.
Low conversion of starting material 1. Insufficient brominating agent. 2. Inadequate reaction time or temperature. 3. Poor quality of reagents.1. Ensure the brominating agent is added in a slight excess (e.g., 1.1 equivalents).[2] 2. Gradually increase the reaction time or temperature while monitoring the reaction progress. 3. Use fresh, high-purity reagents.
Reaction is too fast and difficult to control 1. High concentration of reactants. 2. High reaction temperature.1. Dilute the reaction mixture with an appropriate solvent. 2. Perform the reaction at a lower temperature, for instance, by using an ice bath.

Data Presentation

Table 1: Influence of Reaction Parameters on Byproduct Formation in the Bromination of Acetophenone Derivatives (as a model system)

Parameter Condition Primary Product Yield Byproduct Formation Reference
Reaction Time 2 hoursModerateLow[2]
3 hoursHighModerate[2]
4 hoursDecreasedIncreased[2]
Brominating Agent Ratio (Substrate:Agent) 1.0:1.1HighLow[2]
1.0:1.5HighIncreased dibromination[3]
Catalyst (for propiophenone) Catalytic AlCl₃α-brominationAromatic bromination is minor[1]
Excess AlCl₃Aromatic bromination (meta)α-bromination is minor[1]

Experimental Protocols

Protocol for the α-Bromination of 1,2-Diphenylethanone

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired outcomes.

Materials:

  • 1,2-Diphenylethanone

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Ice water

  • Sodium bisulfite solution (for quenching)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Dissolve 1,2-diphenylethanone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath.

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the stirred solution of the ketone over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed (typically 2-3 hours), pour the reaction mixture into ice water.

  • If bromine color persists, add a small amount of sodium bisulfite solution to quench the excess bromine.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

reaction_pathway start 1,2-Diphenylethanone enol Enol Intermediate start->enol Acid-catalyzed tautomerization arom_bromo Aromatic Bromination Product (Byproduct) start->arom_bromo Electrophilic aromatic substitution product α-Bromo-1,2-diphenylethanone (Desired Product) enol->product Electrophilic attack dibromo α,α-Dibromo-1,2-diphenylethanone (Byproduct) product->dibromo Further bromination br2 + Br₂ (Acid Catalyst) excess_br2 + Excess Br₂ lewis_acid + Br₂ (Lewis Acid Catalyst)

Caption: Reaction pathways in the bromination of 1,2-diphenylethanone.

troubleshooting_workflow start Experiment Start: Bromination of 1,2-Diphenylethanone analysis Analyze Crude Product (TLC, NMR, etc.) start->analysis decision High Byproduct Formation? analysis->decision dibromo Predominant Dibromination decision->dibromo Yes aromatic Significant Aromatic Bromination decision->aromatic Yes success Successful Synthesis: High Yield of Desired Product decision->success No optimize_stoichiometry Adjust Stoichiometry: Reduce Brominating Agent dibromo->optimize_stoichiometry optimize_time Optimize Reaction Time: Monitor Closely with TLC dibromo->optimize_time optimize_catalyst Change Catalyst: Use Protic Acid (e.g., Acetic Acid) aromatic->optimize_catalyst optimize_temp Control Temperature: Lower Reaction Temperature aromatic->optimize_temp optimize_stoichiometry->start Re-run Experiment optimize_time->start Re-run Experiment optimize_catalyst->start Re-run Experiment optimize_temp->start Re-run Experiment

Caption: Troubleshooting workflow for byproduct formation.

References

Technical Support Center: Synthesis of 2,2-Dibromo-1,2-diphenyl-1-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2,2-Dibromo-1,2-diphenyl-1-ethanone. It includes frequently asked questions, a troubleshooting guide, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory-scale synthesis involves the direct bromination of deoxybenzoin (1,2-diphenyl-1-ethanone) using a brominating agent, typically elemental bromine (Br₂), in an inert organic solvent.

Q2: Which solvents are recommended for this reaction?

A2: Inert solvents are crucial to prevent side reactions. Dichloromethane, chloroform, and carbon tetrachloride are commonly used.[1] Acetic acid can also be used as a solvent, sometimes with a catalytic amount of HBr.

Q3: What are the critical reaction parameters to control during scale-up?

A3: The most critical parameters are temperature, rate of bromine addition, and efficient stirring. The reaction is exothermic, and poor temperature control can lead to the formation of undesired byproducts. A slow, controlled addition of bromine is essential.

Q4: What safety precautions should be taken when working with bromine?

A4: Bromine is a highly corrosive and toxic substance. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat. Have a solution of sodium thiosulfate ready to neutralize any spills.

Q5: How is the final product typically purified?

A5: After the reaction is complete, the crude product is often purified by recrystallization from a suitable solvent, such as ethanol or isopropanol.[2] For higher purity, column chromatography on silica gel may be necessary.[1][3]

Experimental Protocol: Synthesis of this compound

This protocol is based on the bromination of a ketone substrate and is adapted for the synthesis of the title compound.

Materials:

  • Deoxybenzoin (1,2-diphenyl-1-ethanone)

  • Bromine (Br₂)

  • Chloroform (CHCl₃), anhydrous[3]

  • Sodium thiosulfate solution (10% w/v)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)[3]

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet connected to a trap containing sodium thiosulfate solution), dissolve deoxybenzoin (1.0 eq) in anhydrous chloroform.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.[3]

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (2.0 - 2.2 eq) in a small amount of chloroform. Add the bromine solution dropwise to the stirred deoxybenzoin solution over a period of 1-2 hours, maintaining the temperature at 0 °C.[3] The disappearance of the bromine color indicates its consumption.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for another hour.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly add 10% sodium thiosulfate solution to quench any unreacted bromine until the reddish-brown color disappears.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[3]

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound as a crystalline solid.

Quantitative Data Summary

The following table summarizes typical parameters for the bromination reaction. Exact values may need to be optimized for specific laboratory conditions and scale.

ParameterValueNotes
Starting Material Deoxybenzoin1,2-diphenyl-1-ethanone
Reagents Bromine (Br₂)2.0 - 2.2 molar equivalents
Solvent Chloroform / DichloromethaneAnhydrous grade recommended
Temperature 0 - 5 °CCritical for selectivity
Reaction Time 2 - 4 hoursIncluding addition and stirring
Typical Yield 80 - 95%Dependent on purity and scale

Troubleshooting Guide

Issue / Question Possible Cause Recommended Solution
Low or no product formation. Inactive reagents; reaction temperature too low.Check the quality of bromine. Ensure the reaction is allowed to warm slightly if no conversion is observed at 0 °C.
Presence of mono-brominated byproduct. Insufficient amount of bromine; short reaction time.Increase the molar equivalents of bromine to 2.2 eq. Increase the reaction time and monitor by TLC until the starting material is consumed.
Formation of multiple byproducts (dark reaction mixture). Reaction temperature was too high; exposure to light.Maintain strict temperature control at 0-5 °C. Perform the reaction in a flask protected from light (e.g., wrapped in aluminum foil).
Product is an oil and does not crystallize. Presence of impurities; residual solvent.Try to purify a small sample by column chromatography to see if a solid can be obtained. Ensure all solvent is removed in vacuo. Try different recrystallization solvents or solvent mixtures.
Low yield after recrystallization. Product is too soluble in the chosen solvent; too much solvent used.Use a solvent in which the product has high solubility when hot and low solubility when cold. Use the minimum amount of hot solvent to dissolve the crude product. Cool the solution slowly and then in an ice bath to maximize crystal formation.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Deoxybenzoin in Chloroform cool Cool to 0 °C start->cool Stir add_br2 Dropwise Addition of Br2 Solution cool->add_br2 stir Stir at 0 °C (1 hour) add_br2->stir quench Quench with Na2S2O3 stir->quench wash Wash with NaHCO3 & Brine quench->wash dry Dry over Na2SO4 wash->dry evap Concentrate in vacuo dry->evap recrystallize Recrystallize from Ethanol evap->recrystallize product Pure Product recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide p1 Low Yield c1 High Temperature p1->c1 c4 Sub-optimal Recrystallization p1->c4 c5 Incomplete Reaction p1->c5 p2 Impure Product (e.g., mono-brominated) p2->c1 c2 Insufficient Bromine p2->c2 c3 Poor Purification p2->c3 p3 Oily Product p3->c3 p3->c4 s1 Maintain 0-5 °C c1->s1 s2 Use 2.2 eq of Br2 c2->s2 s3 Column Chromatography c3->s3 s4 Optimize Solvent System c4->s4 c5->s2 s5 Increase Reaction Time c5->s5

References

Technical Support Center: Characterization of Impurities in 2,2-Dibromo-1,2-diphenyl-1-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dibromo-1,2-diphenyl-1-ethanone. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthetically prepared this compound?

A1: The most common impurities in this compound typically arise from the synthetic process, which usually involves the bromination of 1,2-diphenylethanone. The primary impurities to expect are:

  • Unreacted Starting Material: 1,2-diphenylethanone

  • Mono-brominated Intermediate: 2-Bromo-1,2-diphenyl-1-ethanone

  • Residual Brominating Agent: Depending on the synthesis, traces of the brominating agent may remain.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

Q2: How can I identify these common impurities in my sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the unambiguous identification of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating the target compound from its impurities. Different retention times will be observed for this compound and its potential impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are invaluable for structural elucidation. The chemical shifts of the protons and carbons will be distinct for the desired product and the impurities. For instance, the methine proton in the mono-brominated impurity will have a characteristic chemical shift.

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), can help determine the molecular weight of the impurities, further aiding in their identification.

Q3: Are there any known degradation products of this compound?

A3: While specific forced degradation studies on this compound are not extensively reported in the public domain, alpha-halo ketones, in general, can be susceptible to degradation under certain conditions. Potential degradation pathways could include:

  • Hydrolysis: In the presence of water, particularly under basic conditions, the bromine atoms can be substituted by hydroxyl groups.

  • Photodegradation: Exposure to light may induce decomposition.

  • Thermal Degradation: High temperatures can lead to decomposition.

It is recommended to perform forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to identify potential degradation products specific to your formulation and storage conditions.

Troubleshooting Guides

Problem 1: My 1H NMR spectrum shows unexpected peaks in the aromatic and aliphatic regions.

  • Possible Cause 1: Presence of Unreacted Starting Material (1,2-diphenylethanone).

    • Troubleshooting: Compare the chemical shifts of the unexpected peaks with the known spectrum of 1,2-diphenylethanone. The methylene protons (-CH2-) in 1,2-diphenylethanone typically appear as a singlet around 4.2 ppm. The aromatic protons will also have a distinct pattern.

  • Possible Cause 2: Presence of Mono-brominated Intermediate (2-Bromo-1,2-diphenyl-1-ethanone).

    • Troubleshooting: Look for a singlet around 6.3 ppm in the 1H NMR spectrum, which is characteristic of the methine proton (-CHBr-) in 2-Bromo-1,2-diphenyl-1-ethanone.

Problem 2: My HPLC analysis shows multiple peaks in addition to the main product peak.

  • Possible Cause: Incomplete reaction or side reactions during synthesis.

    • Troubleshooting:

      • Optimize Reaction Conditions: Ensure the stoichiometry of the brominating agent is correct and that the reaction time and temperature are optimized to drive the reaction to completion.

      • Purification: Employ efficient purification techniques such as recrystallization or column chromatography to remove these impurities. Monitor the purity of the fractions by HPLC.

Data Presentation

Table 1: 1H NMR Chemical Shifts for this compound and Potential Impurities

CompoundProton TypeApproximate Chemical Shift (δ, ppm in CDCl3)
1,2-diphenylethanone (Starting Material)-CH2-~4.2 (s)
Aromatic-H~7.2-8.0 (m)
2-Bromo-1,2-diphenyl-1-ethanone (Intermediate)-CHBr-~6.3 (s)
Aromatic-H~7.2-8.1 (m)
This compound (Product)Aromatic-H~7.3-8.2 (m)

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This is a general method and may require optimization for your specific instrumentation and sample matrix.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water is recommended.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program (Example):

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 50% B

    • 30-35 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Protocol 2: Sample Preparation for NMR Analysis

  • Solvent: Deuterated chloroform (CDCl3) is a common choice.

  • Concentration: Prepare a solution of approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Procedure:

    • Weigh the sample accurately into an NMR tube.

    • Add the deuterated solvent.

    • Cap the tube and gently agitate to dissolve the sample completely.

    • Place the NMR tube in the spectrometer.

Visualizations

impurity_formation_pathway start 1,2-diphenylethanone (Starting Material) intermediate 2-Bromo-1,2-diphenyl-1-ethanone (Mono-brominated Impurity) start->intermediate + Br2 product This compound (Product) intermediate->product + Br2

Caption: Synthetic pathway and impurity formation.

experimental_workflow sample Sample of This compound hplc HPLC Analysis sample->hplc nmr NMR Analysis sample->nmr ms MS Analysis sample->ms identification Impurity Identification and Quantification hplc->identification nmr->identification ms->identification

Caption: Analytical workflow for impurity characterization.

Validation & Comparative

A Comparative Analysis of the 1H NMR Spectrum of 2,2-Dibromo-1,2-diphenyl-1-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2,2-Dibromo-1,2-diphenyl-1-ethanone with structurally related ketones. The analysis is intended for researchers, scientists, and professionals in drug development to facilitate structural elucidation and characterization of similar molecular frameworks.

Comparative ¹H NMR Data

The following table summarizes the ¹H NMR spectral data for this compound and its analogs. The data highlights the influence of alpha-halogenation and phenyl substitution on the chemical shifts of proximate protons.

CompoundStructureProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
This compound Ph-CO-C(Br)₂-PhAromatic-H7.74d, J = 7.6 Hz2H
Aromatic-H7.65d, J = 7.6 Hz2H
Aromatic-H7.46–7.33m4H
Aromatic-H7.30–7.26m2H
2-Bromo-1,2-diphenyl-1-ethanone Ph-CO-CH(Br)-PhAromatic-H7.99–7.96m2H
Aromatic-H7.56–7.50m3H
Aromatic-H7.45–7.41m2H
Aromatic-H7.38–7.31m3H
Methine-H6.39s1H
1,2-Diphenyl-1-ethanone (Deoxybenzoin) Ph-CO-CH₂-PhAromatic-H8.03–7.95m2H
Aromatic-H7.58–7.42m3H
Aromatic-H7.35–7.18m5H
Methylene-H4.27s2H
2,2-Dibromo-1-phenylethanone Ph-CO-CH(Br)₂Aromatic-H8.09d, J = 8.0 Hz2H
Aromatic-H7.66t, J = 7.6 Hz1H
Aromatic-H7.53t, J = 7.6 Hz2H
Methine-H6.73s1H

Experimental Protocols

The ¹H NMR spectra referenced in this guide were acquired using the following standard protocol:

  • Instrument: Bruker AV400 Spectrometer

  • Frequency: 400 MHz

  • Solvent: Deuterated chloroform (CDCl₃)

  • Standard: Tetramethylsilane (TMS) at 0.00 ppm

  • Temperature: Ambient temperature

  • Sample Concentration: Approximately 10-20 mg of the compound was dissolved in 0.5-0.7 mL of CDCl₃.

The data was processed with standard Fourier transformation and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).

Structural and Spectral Correlations

The degree of bromination at the alpha-carbon significantly influences the chemical shifts of nearby protons. The following diagram illustrates the structural relationships between the compared compounds and the key ¹H NMR signals.

G cluster_0 1,2-Diphenyl-1-ethanone (Deoxybenzoin) cluster_1 2-Bromo-1,2-diphenyl-1-ethanone cluster_2 This compound cluster_3 2,2-Dibromo-1-phenylethanone a Ph-CO-CH₂-Ph a_h δ ≈ 4.27 ppm (s, 2H) a->a_h b Ph-CO-CH(Br)-Ph a->b + Br - H b_h δ ≈ 6.39 ppm (s, 1H) b->b_h c Ph-CO-C(Br)₂-Ph b->c + Br - H c_h No α-H Signal c->c_h d Ph-CO-CH(Br)₂ d_h δ ≈ 6.73 ppm (s, 1H) d->d_h

Caption: Structural progression and its effect on the alpha-proton chemical shift.

In 1,2-diphenyl-1-ethanone, the alpha-methylene protons appear as a singlet around 4.27 ppm. The introduction of a single bromine atom in 2-bromo-1,2-diphenyl-1-ethanone causes a significant downfield shift of the remaining alpha-proton to approximately 6.39 ppm due to the inductive effect of the halogen. In the case of this compound, the absence of an alpha-proton results in no signal in this region. Interestingly, the methine proton in 2,2-dibromo-1-phenylethanone is observed at a similar downfield region of 6.73 ppm, demonstrating the strong deshielding effect of the two bromine atoms.[1] The aromatic protons in all compounds appear in the expected region of 7.2-8.1 ppm, with their multiplicity and precise chemical shifts being influenced by the substitution pattern on the adjacent carbon.

References

A Comparative Guide to the 13C NMR Analysis of 2,2-Dibromo-1,2-diphenyl-1-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the 13C NMR spectrum of 2,2-Dibromo-1,2-diphenyl-1-ethanone, a crucial analytical technique for the structural elucidation and purity assessment of this compound. By comparing its spectral data with those of structurally related analogs, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.

Predicted 13C NMR Spectral Data and Comparison with Analogs

CompoundCarbonyl (C=O)Cα (CBr2)Aromatic C (Substituted)Aromatic C (Unsubstituted)Other
This compound (Predicted) ~185 ppm~40 ppm~135-140 ppm~128-134 ppm-
2,2-dibromo-1-phenylethanone[1]185.9 ppm39.7 ppm134.4 ppm128.9, 129.7, 130.8 ppm-
2,2-dibromo-1-(p-tolyl)ethanone[1]185.6 ppm39.9 ppm145.7, 129.8 ppm129.6, 128.1 ppm21.7 ppm (CH3)
2,2-dibromo-1-(4-bromophenyl)ethanone[1]184.9 ppm39.2 ppm141.1, 131.2 ppm129.3, 129.0 ppm-
Acetophenone[2]198.1 ppm-137.1 ppm128.2, 128.5, 133.0 ppm26.5 ppm (CH3)

Analysis of Comparative Data:

The chemical shift of the carbonyl carbon in α,α-dihaloketones is typically found in the range of 184-186 ppm.[1][3] The presence of two bromine atoms on the α-carbon induces a significant downfield shift compared to a simple methyl ketone like acetophenone (198.1 ppm).[2] The α-carbon (CBr2) itself is expected to resonate at a much higher field, around 39-40 ppm, due to the strong shielding effect of the two bromine atoms.[1] The aromatic carbons of the two phenyl rings are expected to produce a complex set of signals between 128 and 140 ppm. The carbon attached to the carbonyl group (ipso-carbon) will be the most deshielded among the aromatic carbons.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.

a) Sample Preparation:

  • Weigh approximately 20-50 mg of the purified solid this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, Acetone-d6, or DMSO-d6). Chloroform-d (CDCl3) is a common choice for similar compounds.[1]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

b) NMR Spectrometer Setup and Data Acquisition:

  • The 13C NMR spectrum should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • The experiment is typically run at room temperature.

  • A standard proton-decoupled 13C NMR pulse sequence should be used to obtain singlets for all carbon signals, simplifying the spectrum.[4]

  • Key acquisition parameters to be optimized include:

    • Spectral Width: A range of 0-220 ppm is generally sufficient for most organic compounds, including ketones.[4]

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons, which often have longer relaxation times.

    • Number of Scans: Due to the low natural abundance of 13C (1.1%), a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.[4]

c) Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

  • Integrate the signals if desired, although integration in 13C NMR is not always straightforwardly proportional to the number of carbons due to varying relaxation times and NOE effects.

Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow for the 13C NMR analysis of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Insert Sample into Spectrometer prep4->acq1 acq2 Set Up Acquisition Parameters acq1->acq2 acq3 Run 13C NMR Experiment acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Chemical Shift Calibration proc2->proc3 an1 Peak Picking and Assignment proc3->an1 an2 Comparison with Analog Data an1->an2 an3 Structural Confirmation an2->an3 end end an3->end Final Report

Figure 1. Workflow for 13C NMR Analysis.

References

Mass spectrometry of 2,2-Dibromo-1,2-diphenyl-1-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Comparative Guide to the Mass Spectrometry of 2,2-Dibromo-1,2-diphenyl-1-ethanone

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as a pivotal technique for the structural elucidation and identification of organic compounds. This guide provides a detailed examination of the expected mass spectrometric behavior of this compound, offering a comparative perspective against other analytical approaches and related compounds. The analysis is based on established fragmentation principles and isotopic patterns characteristic of halogenated ketones.

Predicted Mass Spectrum and Fragmentation Analysis

This compound is a halogenated aromatic ketone. Its analysis by a hard ionization technique like Electron Ionization (EI) mass spectrometry is expected to yield a characteristic fragmentation pattern and a distinct isotopic signature due to the presence of two bromine atoms.[1]

Isotopic Pattern of the Molecular Ion

A key feature in the mass spectrum of a compound containing two bromine atoms is the isotopic pattern of the molecular ion peak.[2] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.5% and 49.5%, respectively).[3][4] Consequently, a molecule with two bromine atoms will exhibit a characteristic triplet of peaks for the molecular ion (M, M+2, and M+4) with a relative intensity ratio of approximately 1:2:1.[2][5]

Major Fragmentation Pathways

The fragmentation of organic molecules in a mass spectrometer is not random; it follows predictable pathways that are useful for determining the molecule's structure.[6][7] For ketones, a common fragmentation mechanism is alpha cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group.[8][9][10]

In the case of this compound, two primary alpha cleavage events are anticipated:

  • Cleavage 'A': Loss of the dibromophenylmethyl radical ([C₆H₅CBr₂]•) to form a stable benzoyl cation ([C₆H₅CO]⁺).

  • Cleavage 'B': Loss of the benzoyl radical ([C₆H₅CO]•) to form the dibromophenylmethyl cation ([C₆H₅CBr₂]⁺).

Further fragmentation of these primary ions can also occur, leading to other smaller charged fragments.

Data Presentation: Predicted Mass Spectrum

The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and their expected relative abundances for the mass spectrum of this compound.

Proposed Fragment Ion Structure m/z (mass/charge) Predicted Relative Abundance Notes
Molecular Ion [M]⁺[C₁₄H₁₀Br₂O]⁺352Low (part of a 1:2:1 triplet)Based on ⁷⁹Br isotopes.
Molecular Ion [M+2]⁺[C₁₄H₁₀Br₂O]⁺354Low (part of a 1:2:1 triplet)Contains one ⁷⁹Br and one ⁸¹Br.
Molecular Ion [M+4]⁺[C₁₄H₁₀Br₂O]⁺356Low (part of a 1:2:1 triplet)Based on ⁸¹Br isotopes.
Benzoyl Cation[C₆H₅CO]⁺105HighResult of alpha cleavage 'A'. This is often a very stable and prominent peak for aromatic ketones.
Phenyl Cation[C₆H₅]⁺77ModerateResult of the loss of CO from the benzoyl cation.
Dibromophenylmethyl Cation[C₆H₅CBr₂]⁺247, 249, 251Moderate (1:2:1 triplet)Result of alpha cleavage 'B'. Will show the characteristic dibromo isotopic pattern.

Comparison with Alternative Analytical Approaches

While Electron Ionization (EI) is a powerful technique for structural elucidation due to its extensive fragmentation, alternative methods offer different advantages.

Technique Principle Advantages for this Compound Disadvantages for this Compound
Electron Ionization (EI)-MS High-energy electrons bombard the molecule, causing ionization and extensive fragmentation.[1]Provides detailed structural information from fragmentation patterns.The molecular ion peak may be weak or absent due to high fragmentation.
Electrospray Ionization (ESI)-MS A soft ionization technique where ions are formed from a solution.Produces a strong signal for the protonated molecule ([M+H]⁺), making molecular weight determination straightforward.Provides minimal fragmentation, offering less structural information.
Chemical Ionization (CI)-MS A softer ionization technique that uses a reagent gas to ionize the analyte.Generates a prominent protonated molecule peak with some fragmentation, balancing molecular weight and structural information.Fragmentation is less extensive and may not reveal as much structural detail as EI.

The analysis of halogenated organic compounds often requires highly selective and sensitive analytical methodologies, with gas chromatography coupled to mass spectrometry (GC-MS) being a standard approach.[11][12][13]

Experimental Protocols

Below is a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To obtain the electron ionization mass spectrum of this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

Materials:

  • This compound sample.

  • High-purity solvent (e.g., dichloromethane or ethyl acetate).

  • Helium carrier gas (99.999% purity).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable volatile solvent.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL with a split ratio of 20:1.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 50 to 500.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

  • Data Analysis:

    • Identify the peak corresponding to the analyte in the total ion chromatogram.

    • Extract the mass spectrum for that peak.

    • Analyze the molecular ion region for the characteristic 1:2:1 isotopic pattern of a dibrominated compound.

    • Identify and assign structures to the major fragment ions.

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a typical experimental workflow.

Fragmentation_Pathway cluster_alpha Alpha Cleavage M [C₁₄H₁₀Br₂O]⁺• m/z = 352, 354, 356 A [C₆H₅CO]⁺ m/z = 105 M->A - [C₆H₅CBr₂]• B [C₆H₅CBr₂]⁺ m/z = 247, 249, 251 M->B - [C₆H₅CO]• C [C₆H₅]⁺ m/z = 77 A->C - CO

Caption: Predicted EI fragmentation pathway of this compound.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep Dissolve Sample in Solvent inject Inject into GC prep->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z) ionize->detect process Analyze Spectrum detect->process identify Identify Fragments process->identify

Caption: General experimental workflow for GC-MS analysis.

References

A Comparative Guide to the Infrared Spectroscopy of 2,2-Dibromo-1,2-diphenyl-1-ethanone and Related Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the infrared (IR) spectrum of 2,2-Dibromo-1,2-diphenyl-1-ethanone alongside two structurally related ketones: benzophenone and 1,2-diphenylethanone (deoxybenzoin). Understanding the spectral characteristics of these compounds is crucial for their identification, purity assessment, and the analysis of chemical reactions in which they are involved. This document presents a summary of their key IR absorption bands, a detailed experimental protocol for obtaining IR spectra of solid samples, and a visual representation of the experimental workflow.

Comparison of Key Infrared Absorption Bands

The table below summarizes the principal infrared absorption frequencies for this compound and its selected alternatives. The data for this compound is predicted based on established principles of how α-halogenation affects carbonyl stretching frequencies.

Functional GroupThis compound (Predicted)Benzophenone1,2-Diphenylethanone (Deoxybenzoin)
C=O Stretch (Ketone) ~1700 - 1720 cm⁻¹~1654 cm⁻¹[1]~1686 cm⁻¹
Aromatic C-H Stretch ~3050 - 3100 cm⁻¹~3050 - 3100 cm⁻¹[2]~3060 cm⁻¹
Aromatic C=C Stretch ~1450 - 1600 cm⁻¹~1450 - 1600 cm⁻¹[2]~1597, 1495, 1450 cm⁻¹
C-Br Stretch ~500 - 600 cm⁻¹--

Note on the Predicted Spectrum of this compound: The presence of two bromine atoms on the α-carbon to the carbonyl group is expected to cause a significant shift of the C=O stretching frequency to a higher wavenumber compared to benzophenone and 1,2-diphenylethanone. This is due to the electron-withdrawing inductive effect of the halogens, which strengthens the carbonyl double bond.

Experimental Workflow for Solid Sample IR Spectroscopy

The following diagram illustrates a typical workflow for obtaining the infrared spectrum of a solid organic compound using the KBr pellet method.

experimental_workflow Experimental Workflow: Solid Sample IR Spectroscopy (KBr Pellet Method) cluster_sample_prep Sample Preparation cluster_analysis Spectral Acquisition sample Weigh Sample (1-2 mg) grind Grind Sample and KBr sample->grind kbr Weigh KBr (100-200 mg) kbr->grind pellet Press into a Pellet grind->pellet acquire Acquire Sample Spectrum pellet->acquire background Acquire Background Spectrum background->acquire process Process and Analyze Data acquire->process

Caption: A flowchart outlining the key steps in preparing a solid sample and acquiring its infrared spectrum using the KBr pellet technique.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy of Solid Samples

This protocol details the procedure for obtaining an infrared spectrum of a solid organic compound using the Potassium Bromide (KBr) pellet method.

I. Materials and Equipment

  • FTIR Spectrometer

  • Hydraulic Press

  • Pellet Die

  • Agate Mortar and Pestle

  • Infrared Grade Potassium Bromide (KBr), dried

  • Spatula

  • Analytical Balance

II. Procedure

  • Sample Preparation:

    • Thoroughly clean and dry the agate mortar and pestle.

    • Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry, infrared-grade KBr. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.

    • Transfer the sample and KBr to the agate mortar.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and produces a high-quality spectrum.

  • Pellet Formation:

    • Assemble the pellet die according to the manufacturer's instructions.

    • Carefully transfer the ground sample-KBr mixture into the die, ensuring an even distribution.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum with an empty sample compartment or a pure KBr pellet. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

    • Acquire the infrared spectrum of the sample pellet. The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis:

    • Process the acquired spectrum using the spectrometer's software. This may include baseline correction and smoothing.

    • Identify and label the characteristic absorption peaks.

    • Compare the obtained spectrum with reference spectra or use correlation tables to assign the observed bands to specific functional groups.

Alternative Method: Attenuated Total Reflectance (ATR)-FTIR

For a more rapid analysis that requires minimal sample preparation, Attenuated Total Reflectance (ATR)-FTIR can be employed.

  • Ensure the ATR crystal is clean.

  • Acquire a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

  • Clean the crystal surface after the measurement.

References

A Comparative Guide to Brominating Agents: Featuring 2,2-Dibromo-1,2-diphenyl-1-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the introduction of bromine atoms into molecules is a fundamental transformation, paving the way for a multitude of further functionalizations crucial in drug development and materials science. A variety of reagents are available for this purpose, each with its own distinct profile of reactivity, selectivity, and handling requirements. This guide provides a comparative analysis of 2,2-Dibromo-1,2-diphenyl-1-ethanone alongside other commonly employed brominating agents, namely N-Bromosuccinimide (NBS), Pyridinium tribromide, and molecular bromine (Br₂). The comparison is supported by experimental data and detailed protocols to aid researchers in selecting the most suitable reagent for their specific synthetic needs.

Overview of Brominating Agents

Brominating agents can be broadly categorized based on their bromine source and reaction mechanism. While molecular bromine is the most direct source, its hazardous nature has prompted the development of solid, more manageable alternatives.

This compound is a solid compound which, based on its structure, has the potential to act as a bromine donor. However, literature primarily details its synthesis rather than its application as a brominating agent for other substrates. Further research is needed to fully characterize its efficacy and selectivity in bromination reactions.

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for radical and electrophilic brominations. It is particularly effective for the allylic and benzylic bromination of hydrocarbons and the α-bromination of carbonyl compounds.

Pyridinium tribromide (PBr₃) is a stable, crystalline solid that serves as a convenient and safer alternative to liquid bromine. It is effective for the bromination of ketones, phenols, and alkenes.

Molecular Bromine (Br₂) is a highly reactive, volatile, and corrosive liquid. While it is a powerful brominating agent for a wide range of substrates, its hazardous properties necessitate special handling precautions.

Performance Comparison: Experimental Data

To provide a quantitative comparison, the following tables summarize the performance of these brominating agents in the α-bromination of acetophenone and the bromination of trans-stilbene, two common benchmark reactions.

Table 1: α-Bromination of Acetophenone

Brominating AgentReaction ConditionsReaction TimeYield (%)Reference
Molecular Bromine (Br₂)Ether, AlCl₃ (cat.), 0 °C to rtNot specified88-96 (crude)Organic Syntheses
Pyridinium tribromideAcetic acid, 90 °C4-5 h>80PubMed
N-Bromosuccinimide (NBS)Methanol, reflux10-15 min89NIH

Table 2: Bromination of trans-Stilbene

Brominating AgentReaction ConditionsReaction TimeYield (%)Reference
Molecular Bromine (in situ)Ethanol, HBr, H₂O₂, refluxNot specified45.54Bartleby
Pyridinium tribromideGlacial acetic acid, heat10 minNot specifiedResearchGate

Experimental Protocols

Detailed methodologies for the aforementioned reactions are provided below to allow for replication and further investigation.

Protocol 1: α-Bromination of Acetophenone with Molecular Bromine

Materials:

  • Acetophenone (0.42 mole)

  • Anhydrous ether (50 cc)

  • Anhydrous aluminum chloride (0.5 g)

  • Bromine (0.42 mole)

  • Water

  • Petroleum ether

  • Methanol (for recrystallization)

Procedure:

  • A solution of acetophenone in anhydrous ether is placed in a dry three-necked flask equipped with a separatory funnel, mechanical stirrer, and reflux condenser.

  • The solution is cooled in an ice bath, and anhydrous aluminum chloride is introduced.

  • Bromine is added gradually from the separatory funnel with stirring at a rate of about 1 cc per minute.

  • After the addition is complete, the ether and dissolved hydrogen bromide are removed under reduced pressure.

  • The resulting solid mass of brownish-yellow crystals is washed with a mixture of water and petroleum ether until white.

  • The crystals are filtered with suction. The crude product can be recrystallized from methanol for higher purity.

Protocol 2: α-Bromination of 4-chloroacetophenone with Pyridinium Tribromide

Materials:

  • 4-chloroacetophenone

  • Pyridinium tribromide

  • Acetic acid

Procedure:

  • 4-chloroacetophenone and acetic acid are combined in a reaction vessel.

  • The mixture is heated to 90 °C.

  • Pyridinium tribromide is added (molar ratio of substrate to brominating agent is 1.0:1.1).

  • The reaction is allowed to proceed for 4-5 hours.

  • Upon completion, the product, 4-chloro-α-bromo-acetophenone, is isolated.

Protocol 3: Bromination of trans-Stilbene with in situ Generated Bromine

Materials:

  • trans-Stilbene (0.200 g)

  • Ethanol (8 mL)

  • 47% Hydrobromic acid (1.0 mL)

  • 30% Hydrogen peroxide (0.6 mL)

  • Saturated solution of sodium bicarbonate

Procedure:

  • trans-Stilbene, a boiling chip, and ethanol are added to a 25 mL Erlenmeyer flask.

  • A reflux condenser is attached, and the mixture is heated to reflux.

  • Hydrobromic acid is added dropwise through the condenser, followed by the dropwise addition of hydrogen peroxide.

  • The reaction mixture is refluxed until it turns white.

  • After cooling to room temperature, the mixture is neutralized with a saturated solution of sodium bicarbonate.

  • The flask is placed in an ice-water bath, and the resulting solid is collected by vacuum filtration.[1]

Safety and Handling

N-Bromosuccinimide (NBS): Solid, easier to handle than bromine. However, it is an irritant and should be handled with care.

Pyridinium tribromide: A stable solid, making it a safer alternative to liquid bromine. It is still corrosive and should be handled with appropriate PPE.

Molecular Bromine (Br₂): Highly toxic, corrosive, and volatile.[2] All manipulations should be performed in a chemical fume hood with appropriate PPE, including gloves and eye protection.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a logical workflow for selecting a brominating agent and a general reaction mechanism.

Brominating_Agent_Selection Substrate Substrate Type Alkene Alkene Substrate->Alkene Alkene Ketone Ketone Substrate->Ketone Ketone Allylic_Benzylic Allylic_Benzylic Substrate->Allylic_Benzylic Allylic/Benzylic Desired_Product Desired Product Safety_Considerations Safety & Handling Agent_Selection Select Brominating Agent Safety_Considerations->Agent_Selection Br2_PBr3 Br₂, PBr₃ Alkene->Br2_PBr3 Vicinal Dibromide NBS_PBr3_Br2 NBS, PBr₃, Br₂ Ketone->NBS_PBr3_Br2 α-Bromoketone NBS NBS Allylic_Benzylic->NBS Allylic/Benzylic Bromide Br2_PBr3->Safety_Considerations NBS_PBr3_Br2->Safety_Considerations NBS->Safety_Considerations

Caption: Workflow for selecting a brominating agent based on substrate and safety.

Bromination_Mechanism cluster_0 Electrophilic Addition to Alkene Alkene Alkene (Nucleophile) Bromonium_Ion Bromonium Ion Intermediate Alkene->Bromonium_Ion Attack on Br Bromine Br-Br (Electrophile) Bromine->Bromonium_Ion Dibromo_Product Vicinal Dibromide Bromonium_Ion->Dibromo_Product Backside attack by Br⁻ Bromide_Ion Br⁻ (Nucleophile) Bromide_Ion->Dibromo_Product

Caption: General mechanism for the electrophilic bromination of an alkene.

Conclusion

The choice of a brominating agent is a critical decision in the design of a synthetic route. While molecular bromine offers high reactivity, its hazardous nature often makes solid alternatives like N-Bromosuccinimide and Pyridinium tribromide more practical choices for many applications. They offer a good balance of reactivity, selectivity, and improved safety profiles.

This compound remains a compound of interest with potential as a bromine donor. However, based on currently available literature, its primary role is as a synthetic target rather than a reagent for bromination. Further research is warranted to explore its utility as a brominating agent and to establish its performance relative to the more established reagents discussed in this guide. For researchers and professionals in drug development, a thorough evaluation of the substrate, desired outcome, and safety considerations, as outlined in this guide, is paramount for successful and safe synthesis.

References

A Comparative Guide to the Reactivity of 2,2-Dibromo-1,2-diphenyl-1-ethanone and N-bromosuccinimide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the choice of a brominating agent is critical to the success of a reaction, influencing yield, selectivity, and safety. This guide provides a detailed comparison of two distinct reagents: 2,2-Dibromo-1,2-diphenyl-1-ethanone, an α,α-dibromo ketone, and N-bromosuccinimide (NBS), a widely used reagent for selective bromination. While both compounds contain bromine, their reactivity and primary applications differ significantly. This document aims to provide an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate reagent for their synthetic needs.

General Overview and Key Differences

N-bromosuccinimide (NBS) is a versatile and convenient source of electrophilic bromine, widely employed for allylic and benzylic bromination, as well as the α-bromination of carbonyl compounds.[1][2] It is favored for its solid nature, which makes it easier and safer to handle than liquid bromine.[3] NBS typically reacts via radical or ionic pathways, depending on the reaction conditions.[2]

In contrast, this compound is primarily utilized as a synthetic intermediate. Its reactivity is centered around the electrophilic nature of the carbonyl carbon and the adjacent carbon bearing two bromine atoms. These bromine atoms can act as leaving groups in nucleophilic substitution reactions, making it a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. While it possesses bromine atoms, its role as a general brominating agent is not its primary application.

The following sections will delve into the specific applications, reactivity, and experimental protocols for each reagent, providing a clear comparison of their synthetic utility.

Data Presentation: A Comparative Summary

The following table summarizes the key characteristics and primary applications of this compound and N-bromosuccinimide.

FeatureThis compoundN-bromosuccinimide (NBS)
Primary Role Synthetic Intermediate / ElectrophileBrominating Agent
Typical Reactions Nucleophilic substitution, CyclocondensationAllylic/Benzylic Bromination, α-Bromination of Ketones, Bromohydrin formation
Reactive Center(s) Carbonyl carbon, α-carbonBromine atom
Mechanism Nucleophilic substitutionRadical substitution, Electrophilic addition
Selectivity High for reactions at the carbonyl and α-carbonHigh for allylic, benzylic, and α-carbonyl positions
Handling Crystalline solidCrystalline solid, easier to handle than Br₂[3]

Experimental Protocols

Protocol 1: α-Bromination of an Aralkyl Ketone using N-bromosuccinimide

This protocol describes the regioselective α-bromination of an aralkyl ketone catalyzed by acidic alumina.[1]

Materials:

  • Aralkyl ketone (e.g., acetophenone) (10 mmol)

  • N-bromosuccinimide (NBS) (12 mmol)

  • Acidic Al₂O₃ (10% w/w)

  • Methanol (20 vol)

  • Round-bottom flask (100 mL)

  • Condenser

  • Magnetic stirrer and hot plate

Procedure:

  • To a 100 mL round-bottom flask equipped with a condenser and magnetic stir bar, add the aralkyl ketone (10 mmol) and acidic Al₂O₃ (10% w/w) in methanol (20 vol).

  • Heat the mixture to reflux with stirring.

  • Add N-bromosuccinimide (12 mmol) portion-wise (in 10 portions) to the refluxing mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield the α-brominated ketone.

Protocol 2: Synthesis of 2,2-Dibromo-1-arylethanones

This protocol describes a method for the synthesis of 2,2-dibromo-1-arylethanones from 1-arylethanones.

Materials:

  • 1-Arylethanone (e.g., acetophenone)

  • Hydrogen peroxide (H₂O₂)

  • Hydrobromic acid (HBr)

  • Dioxane

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the 1-arylethanone in dioxane.

  • To this solution, add a four-fold molar excess of H₂O₂ and HBr (aq).

  • Stir the reaction mixture at room temperature. The reaction is typically rapid (around 20 minutes).

  • Monitor the reaction for the complete conversion of the starting material.

  • Upon completion, quench the reaction with a suitable reagent.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over an anhydrous salt.

  • Remove the solvent under reduced pressure to yield the 2,2-dibromo-1-arylethanone.

Reaction Mechanisms and Visualizations

The distinct reactivity of these two compounds stems from their different reaction mechanisms.

N-bromosuccinimide: Radical Bromination Pathway

NBS is a well-known source of bromine radicals, particularly under initiation by light or a radical initiator like AIBN. This radical mechanism is highly selective for allylic and benzylic positions due to the stability of the resulting radical intermediates.[3]

NBS_Radical_Bromination cluster_initiation Initiation cluster_propagation Propagation NBS N-Bromosuccinimide Br_radical Bromine Radical (Br•) NBS->Br_radical Initiator (light, heat) Allylic_H Allylic Substrate Allylic_Radical Allylic Radical Allylic_H->Allylic_Radical Abstraction by Br• Allylic_Bromide Allylic Bromide Product Allylic_Radical->Allylic_Bromide Reaction with Br₂ Br_radical2 Bromine Radical (Br•)

Caption: Radical mechanism for allylic bromination using NBS.

N-bromosuccinimide: Acid-Catalyzed α-Bromination of Ketones

In the presence of an acid catalyst, NBS can also act as an electrophilic brominating agent for the α-position of ketones. The reaction proceeds through an enol or enolate intermediate.[2]

NBS_Alpha_Bromination Ketone Ketone Enol Enol Intermediate Ketone->Enol Acid Catalyst (H+) Alpha_Bromo_Ketone α-Bromo Ketone Enol->Alpha_Bromo_Ketone Electrophilic attack on NBS NBS N-Bromosuccinimide

Caption: Acid-catalyzed α-bromination of a ketone using NBS.

This compound: Nucleophilic Substitution Pathway

The primary reactivity of this compound involves nucleophilic attack at the α-carbon, leading to the displacement of one or both bromide ions. This makes it a valuable precursor for synthesizing various functionalized molecules.

Dibromoethanone_Nucleophilic_Substitution Dibromoethanone This compound Substitution_Product Substitution Product Dibromoethanone->Substitution_Product - Br⁻ Nucleophile Nucleophile (Nu⁻) Nucleophile->Dibromoethanone SN2 Attack

References

Unveiling Molecular Architecture: A Comparative Guide to the Structural Analysis of 2,2-Dibromo-1,2-diphenyl-1-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry for the structural elucidation of small organic molecules, using a representative analogue of 2,2-Dibromo-1,2-diphenyl-1-ethanone.

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of three powerful analytical techniques—X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of small organic molecules. As the precise crystal structure of this compound is not publicly available, this guide will utilize the closely related and structurally characterized compound, 2,2-dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone , as a representative example for X-ray crystallography.

At a Glance: Comparison of Structural Analysis Techniques

ParameterX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Principle Diffraction of X-rays by a single crystalNuclear spin transitions in a magnetic fieldMass-to-charge ratio of ionized molecules
Sample Phase Solid (single crystal)Liquid (solution)Gas (ionized)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity, stereochemistry, dynamic information, solution conformationMolecular weight, elemental composition, fragmentation patterns
Resolution Atomic (<1 Å)Atomic to near-atomicLow to high, depending on the analyzer
Sample Amount Micrograms to milligramsMilligramsNanograms to micrograms
Experiment Time Hours to daysMinutes to hoursMinutes
Key Advantage Unambiguous determination of absolute structureProvides information on molecular dynamics in solutionHigh sensitivity and speed
Key Limitation Requires a high-quality single crystalCan be complex for large or poorly soluble moleculesDoes not directly provide 3D structure

In-Depth Analysis of Techniques

X-ray Crystallography: The Gold Standard for Absolute Structure

X-ray crystallography is a powerful technique that provides the most precise and unambiguous determination of the three-dimensional arrangement of atoms in a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a detailed electron density map and, from that, a complete molecular structure.

For the representative compound, 2,2-dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone, single-crystal X-ray diffraction has provided the following key crystallographic data:

Crystal DataValue
Molecular FormulaC₉H₈Br₂O₃
Molecular Weight323.97 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a7.0370 (14) Å
b10.805 (2) Å
c13.871 (3) Å
β98.80 (3)°
Volume1042.3 (4) ų
Z4
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure and Dynamics in Solution

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the connectivity of atoms, their chemical environment, and the spatial relationships between them. For a molecule like this compound, ¹H and ¹³C NMR would be the primary experiments.

Key NMR experiments for structural elucidation include:

  • ¹H NMR: Provides information about the number of different types of protons and their neighboring protons.

  • ¹³C NMR: Shows the number of different types of carbon atoms.

  • COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to establish connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for piecing together the molecular skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in the determination of stereochemistry and conformation.

While NMR does not provide the absolute 3D coordinates like X-ray crystallography, it offers invaluable insights into the molecule's behavior and conformation in a more biologically relevant solution state.[2]

Mass Spectrometry: Unveiling Molecular Weight and Composition

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions.[3] It is primarily used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide extremely accurate mass measurements, allowing for the confident determination of the molecular formula.

For this compound (C₁₄H₁₀Br₂O), the expected monoisotopic mass would be approximately 367.9098 g/mol . The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio) would result in a distinctive M, M+2, and M+4 pattern in the mass spectrum, providing a strong indication of the presence of two bromine atoms.

Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting fragments, offering clues about the molecule's substructures. However, MS alone cannot determine the connectivity of atoms or the stereochemistry of a molecule.[4]

Experimental Protocols

Synthesis and Crystallization of 2,2-dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone

Synthesis: To a stirred solution of acetovanillone (5 g, 0.03 mol) in anhydrous chloroform (CHCl₃), bromine (3.1 ml, 0.06 mol) was added dropwise under a nitrogen atmosphere over 2 hours at 273 K (0 °C). The reaction mixture was maintained at 273 K for an additional hour. Following this, the mixture was diluted with ether and washed with ice-cold water and brine. The organic layer was then dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated to dryness in vacuo. The resulting crude crystalline product was purified by column chromatography to yield a pure white solid.[5]

Crystallization: Colorless single crystals suitable for X-ray diffraction were grown by the slow evaporation of an ethyl acetate solution of the purified compound.[5]

X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage. The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, rotates the crystal through a series of angles. At each orientation, a diffraction pattern is recorded. A complete dataset is collected by rotating the crystal through a full sphere or hemisphere. The entire data collection process can take several hours.[6]

NMR Spectroscopy

A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A reference standard, such as tetramethylsilane (TMS), is often added. The NMR tube is placed in the spectrometer's strong magnetic field. A series of radiofrequency pulses are applied, and the resulting signals (free induction decay, FID) are detected. Fourier transformation of the FID yields the NMR spectrum. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments are typically performed to gather comprehensive structural information.

Mass Spectrometry

A dilute solution of the sample is prepared in a suitable volatile solvent. The solution is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI). In the ion source, the molecules are ionized. The resulting ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio. The detector records the abundance of ions at each mass-to-charge ratio, generating a mass spectrum. For structural information, tandem MS (MS/MS) can be performed by selecting a specific parent ion, fragmenting it, and analyzing the resulting daughter ions.

Visualizing the Workflows

xray_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final 3D Structure

Caption: Workflow for X-ray Crystallography.

nmr_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis Dissolution Dissolve in Deuterated Solvent Transfer Transfer to NMR Tube Dissolution->Transfer Place_in_Magnet Place in Magnet Transfer->Place_in_Magnet Acquire_1D Acquire 1D Spectra (¹H, ¹³C) Place_in_Magnet->Acquire_1D Acquire_2D Acquire 2D Spectra (COSY, HSQC, etc.) Acquire_1D->Acquire_2D Processing Data Processing Acquire_2D->Processing Peak_Assignment Peak Assignment Processing->Peak_Assignment Structure_Elucidation Structure Elucidation Peak_Assignment->Structure_Elucidation Proposed_Structure Proposed_Structure Structure_Elucidation->Proposed_Structure Proposed Structure ms_workflow cluster_sample Sample Preparation cluster_analysis Mass Analysis cluster_data Data Interpretation Dissolution Dissolve in Volatile Solvent Ionization Ionization (e.g., ESI) Dissolution->Ionization Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Spectrum_Generation Mass Spectrum Detection->Spectrum_Generation Formula_Determination Elemental Formula Spectrum_Generation->Formula_Determination Fragmentation_Analysis Fragmentation Analysis Formula_Determination->Fragmentation_Analysis Structural_Information Structural_Information Fragmentation_Analysis->Structural_Information Structural Information

References

A Comparative Guide to Analytical Methods for Purity Validation of 2,2-Dibromo-1,2-diphenyl-1-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for active pharmaceutical ingredients (APIs) and other chemical entities is a critical step in drug development and chemical research. Ensuring the purity of a compound like 2,2-Dibromo-1,2-diphenyl-1-ethanone, an α,α-dihalo aromatic ketone, is paramount for its intended application, guaranteeing safety, efficacy, and reproducibility of experimental results. This guide provides a comparative overview of key analytical techniques for the validation of its purity, complete with experimental protocols and performance data.

The principal analytical methods for assessing the purity of organic compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each of these techniques offers distinct advantages and is suited for different aspects of purity analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds.[1] Its high resolution and sensitivity make it ideal for separating the main component from its impurities. For this compound, a reversed-phase HPLC method is most appropriate.

A representative HPLC method for the analysis of an α-halo ketone is presented below.[2]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Chiralpak AD-H (as an example for separation of structurally similar compounds, though a standard C18 column would be suitable for general purity assessment).

  • Mobile Phase: A mixture of n-hexane and 2-propanol (85:15, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of 1 mg/mL. This is then diluted to a working concentration of 0.1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Compound Dissolve Dissolve in Mobile Phase Weigh->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter Sample Dilute->Filter Inject Inject Sample Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high molecular weight, it is amenable to GC-MS analysis, which is particularly useful for identifying and quantifying volatile impurities and by-products from its synthesis.

The following is a proposed GC-MS method adaptable for this compound, based on methods for similar aromatic compounds.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 50-500.

  • Sample Preparation: The sample is dissolved in a suitable solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Compound Dissolve Dissolve in Solvent Weigh->Dissolve Inject Inject into GC Dissolve->Inject Separate Separation in GC Column Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Chromatogram Generate Chromatogram Detect->Chromatogram MassSpec Analyze Mass Spectra Detect->MassSpec Chromatogram->MassSpec Identify Identify Impurities MassSpec->Identify Quantify Quantify Purity Identify->Quantify

Caption: Workflow for GC-MS purity analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR, particularly ¹H qNMR, is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself.[3][4] The purity is determined by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.

A general protocol for purity determination by ¹H qNMR is as follows:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity and signals that do not overlap with the analyte, for example, maleic acid or dimethyl sulfone.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound (e.g., 10-20 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg).

    • Dissolve both in a precise volume of deuterated solvent in an NMR tube.

  • NMR Parameters:

    • Pulse Angle: 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

qNMR_Logic cluster_inputs Experimental Inputs cluster_nmr NMR Data cluster_calc Purity Calculation Analyte_Weight Weight of Analyte (m_analyte) Purity_Equation Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (m_IS / m_analyte) * (MW_analyte / MW_IS) * P_IS Analyte_Weight->Purity_Equation IS_Weight Weight of Internal Standard (m_IS) IS_Weight->Purity_Equation IS_Purity Purity of Internal Standard (P_IS) IS_Purity->Purity_Equation Analyte_MW MW of Analyte Analyte_MW->Purity_Equation IS_MW MW of Internal Standard IS_MW->Purity_Equation Analyte_Integral Integral of Analyte Signal (I_analyte) Analyte_Integral->Purity_Equation IS_Integral Integral of IS Signal (I_IS) IS_Integral->Purity_Equation Analyte_Protons Number of Protons for Analyte Signal (N_analyte) Analyte_Protons->Purity_Equation IS_Protons Number of Protons for IS Signal (N_IS) IS_Protons->Purity_Equation

Caption: Logical relationship for qNMR purity calculation.

Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the nature of the expected impurities, the required level of accuracy, and the availability of instrumentation.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a mobile and stationary phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Quantification based on the direct proportionality between the NMR signal integral and the number of nuclei.
Applicability Non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Soluble compounds with suitable NMR-active nuclei.
Selectivity High, can separate closely related compounds.Very high, especially with mass spectrometric detection.High, depends on the resolution of signals.
Sensitivity High (ng to pg level).Very high (pg to fg level).Moderate (µg to mg level).
Quantification Requires a reference standard for the analyte.Can be quantitative with a reference standard.Absolute quantification with a certified internal standard.
Structural Info Limited to retention time and UV spectrum.Provides fragmentation patterns for structural elucidation.Provides detailed structural information.
Sample Prep. Moderately complex.Can be simple or require derivatization.Relatively simple.

This guide provides a framework for selecting and implementing appropriate analytical methods for the purity validation of this compound. The choice of method will ultimately be guided by the specific analytical problem at hand, regulatory requirements, and the available resources. For comprehensive purity assessment, a combination of these orthogonal techniques is often employed.

References

A Comparative Guide to the Synthesis and Application of α,α-Dihaloketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of α,α-dihaloketones in organic synthesis, offering insights into their preparation and their utility as versatile building blocks, particularly in the synthesis of heterocyclic compounds. We present a side-by-side comparison of synthetic methodologies, supported by experimental data, and explore the advantages of using α,α-dihaloketones over their α-monohalogenated counterparts in key transformations.

Synthesis of α,α-Dihaloketones: A Comparative Overview

α,α-Dihaloketones are valuable synthetic intermediates, and their preparation can be achieved through various methods, primarily involving the halogenation of ketones or alkynes. The choice of method often depends on the desired halogen, the nature of the substrate, and the desired scale of the reaction.

Direct Dihalogenation of Ketones

The direct α,α-dihalogenation of ketones is a common and straightforward approach. A comparison of different halogenating agents for the synthesis of α,α-dichloroacetophenone from acetophenone is presented in Table 1.

EntryHalogenating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
1Sulfuryl Chloride (SO₂Cl₂)DichloromethaneReflux386.4[1]
2N-Chlorosuccinimide (NCS)Acetic AcidReflux686.4[1]
3Chlorine Gas (Cl₂)Neat20-100-High (not specified)[2]
41,3-Dichloro-5,5-dimethylhydantoin (DCDMH)MethanolReflux1270 (as dimethyl ketal)[3]

Analysis: Sulfuryl chloride and N-chlorosuccinimide provide high yields for the dichlorination of acetophenone. While direct chlorination with chlorine gas is also effective, handling of the gas can be challenging. The use of 1,3-dichloro-5,5-dimethylhydantoin offers a solid, easier-to-handle alternative, although in the cited example, it leads to the ketal product.

Dihalogenation of Alkynes

Alkynes serve as alternative starting materials for the synthesis of α,α-dihaloketones through oxidative dihalogenation reactions. This method is particularly useful for internal alkynes.

EntryAlkyneHalogen SourceSolventTemperature (°C)Yield (%)Reference
1DiphenylacetyleneCHCl₃MeCN/H₂ORoom Temp85[4]
2DiphenylacetyleneCH₂Br₂MeCN/H₂ORoom Temp82[4]
31-Phenyl-1-propyneCHCl₃MeCN/H₂ORoom Temp78[4]

Analysis: Electrochemical oxidative oxydihalogenation of alkynes provides a sustainable and efficient route to α,α-dihaloketones at room temperature using readily available halogen sources like chloroform and dibromomethane.

α,α-Dihaloketones in Heterocycle Synthesis: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives. Traditionally, this reaction employs α-haloketones and a thioamide source. However, recent studies have shown that α,α-dihaloketones can be superior precursors in certain cases.

A key advantage of using α,α-dibromoketones is that they are often crystalline, non-lachrymatory solids, making them easier and safer to handle than their lachrymatory α-bromoketone counterparts. Furthermore, they can exhibit enhanced reactivity.

Comparative Synthesis of 2-Amino-4-phenylthiazole:

EntryKetone PrecursorThioamideSolventConditionsYield (%)Reference
1Phenacyl bromideThioureaEthanolReflux~95[5][6]
2α,α-DibromoacetophenoneThioureaEthanolRoom Temp, 10-20 minHigh (not specified)[Inferred from qualitative descriptions]

While a direct, side-by-side quantitative comparison in a single report is scarce, the literature suggests that α,α-dibromoketones can lead to high yields under milder conditions and in shorter reaction times.

The Favorskii Rearrangement: A Comparative Perspective

The Favorskii rearrangement is a base-catalyzed reaction of α-haloketones that typically leads to carboxylic acid derivatives, often with ring contraction in cyclic systems. The use of α,α'-dihaloketones in a Favorskii-type reaction leads to the formation of α,β-unsaturated carboxylic acid derivatives, expanding the synthetic utility of this rearrangement.

Comparison of Favorskii Rearrangement Products:

Starting MaterialBaseProductReference
2-ChlorocyclohexanoneSodium ethoxideEthyl cyclopentanecarboxylate[7]
1,3-Dibromobutan-2-oneSodium ethoxideEthyl but-2-enoate[7]

This comparison highlights the divergent reactivity of mono- versus dihalogenated ketones in the Favorskii rearrangement, allowing for the synthesis of distinct product classes.

Experimental Protocols

Synthesis of α,α-Dichloroacetophenone from Acetophenone

Materials:

  • m-Chloroacetophenone (100g, 0.65 mol)

  • N-Chlorosuccinimide (NCS) (100g, 0.75 mol)

  • Benzoyl peroxide (Lucidol) (1g)

  • Acetic acid (200 ml)

  • Benzene

Procedure:

  • To a 1000 ml three-necked flask equipped with a reflux condenser, thermometer, and mechanical stirrer, add acetic acid (200 ml), m-chloroacetophenone (100g), NCS (100g), and benzoyl peroxide (1g).

  • Heat the mixture to reflux with stirring for 3 hours.

  • Add an additional 0.5g of benzoyl peroxide and continue to reflux for another 3 hours.

  • After cooling, remove the majority of the acetic acid by distillation under reduced pressure.

  • Pour the reaction mixture into a large volume of water and stir to precipitate the crude product (a red-brown solid).

  • Recrystallize the crude product from benzene.

  • Filter the crystals, wash with a small amount of cold benzene, and dry to afford 2,3'-dichloroacetophenone (105.6g, 86.4% yield) as white, needle-shaped crystals (mp: 35-37 °C).[1]

Synthesis of 2-Amino-4-phenylthiazole from Phenacyl Bromide

Materials:

  • Phenacyl bromide (1 mmol)

  • Thiourea (1.2 mmol)

  • Copper silicate catalyst (10 mol%)

  • Ethanol (5 ml)

Procedure:

  • In a round-bottom flask, combine phenacyl bromide (1 mmol), thiourea (1.2 mmol), and copper silicate catalyst (10 mol%) in ethanol (5 ml).

  • Reflux the reaction mixture at 78 °C.

  • Monitor the progress of the reaction by thin-layer chromatography.

  • Upon completion, filter the reaction mixture to recover the catalyst.

  • Pour the filtrate over crushed ice to precipitate the solid product.

  • Collect the product by filtration and dry.[5]

Visualizing Reaction Pathways and Workflows

Hantzsch Thiazole Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of a thiazole library using α,α-dihaloketones.

Hantzsch_Thiazole_Synthesis_Workflow Start Start: Select α,α-Dihaloketone and Thioamide Library Reaction_Setup Reaction Setup: - Dissolve reactants in ethanol - Add catalyst (optional) Start->Reaction_Setup Reaction Reaction: - Stir at room temperature or reflux - Monitor by TLC/LC-MS Reaction_Setup->Reaction Workup Workup: - Pour into water/ice - Precipitate product Reaction->Workup Purification Purification: - Filtration - Recrystallization or chromatography Workup->Purification Characterization Characterization: - NMR, MS, etc. Purification->Characterization End End: Thiazole Library Characterization->End

Caption: A generalized workflow for the library synthesis of thiazoles.

Inhibition of Cysteine Proteases by α,α-Dihaloketones

α,α-Dihaloketones can act as inhibitors of cysteine proteases, which are involved in various physiological and pathological processes. The electrophilic nature of the carbonyl carbon, enhanced by the two halogen atoms, makes it susceptible to nucleophilic attack by the active site cysteine residue of the protease.

Cysteine_Protease_Inhibition cluster_Protease Cysteine Protease Active Site Cys_SH Cysteine Thiol (Cys-SH) Tetrahedral_Intermediate Hemithioketal Intermediate His_N Histidine (His-N) Dihaloketone α,α-Dihaloketone (Inhibitor) Dihaloketone->Tetrahedral_Intermediate Nucleophilic attack by Cys-S⁻ Covalent_Adduct Covalently Modified Enzyme (Inactive) Tetrahedral_Intermediate->Covalent_Adduct Loss of Halide (X⁻)

References

Kinetic Analysis of 2,2-Dibromo-1,2-diphenyl-1-ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic aspects of reactions involving 2,2-Dibromo-1,2-diphenyl-1-ethanone. Due to a lack of specific experimental kinetic data in publicly available literature for this exact compound, this guide leverages data from structurally similar compounds and general principles of physical organic chemistry to provide a comparative overview.

Executive Summary

This guide will explore the expected reaction pathways, compare its probable reactivity with analogous compounds, and provide a general experimental protocol for conducting kinetic analysis on such systems.

Comparative Kinetic Analysis

Due to the absence of specific experimental data for this compound, a direct quantitative comparison is not possible. However, we can establish a qualitative comparison based on the reactivity of related compounds.

Table 1: Qualitative Comparison of Reactivity for Selected α-Haloketones

CompoundAlternative ReactantNucleophileExpected Relative RateRationale
This compound2,2-Dichloro-1,2-diphenyl-1-ethanoneAmineFasterThe carbon-bromine bond is weaker than the carbon-chlorine bond, making bromide a better leaving group.
This compound2-Bromo-1,2-diphenyl-1-ethanoneMethoxideSlower for first substitutionThe presence of a second bromine atom may increase the electrophilicity of the α-carbon, but steric hindrance could play a more significant role, potentially slowing down the initial attack.
This compound1,2-Dibromo-1,2-diphenylethaneBase (for elimination)Potentially slowerThe electron-withdrawing carbonyl group in this compound can influence the acidity of neighboring protons and the stability of transition states in elimination reactions in a complex manner. Kinetic studies on meso-1,2-dibromo-1,2-diphenylethane show it undergoes E2 elimination.[1]

Reaction Pathways and Mechanisms

The primary reaction pathways for this compound with nucleophiles are expected to be nucleophilic substitution (SN2) and elimination (E2).

Nucleophilic Substitution (SN2)

In an SN2 reaction, a nucleophile attacks the electrophilic α-carbon, leading to the displacement of a bromide ion. The presence of the carbonyl group is known to enhance the reactivity of α-haloketones in SN2 reactions compared to simple alkyl halides.

SN2_Pathway Reactants This compound + Nucleophile TransitionState [Transition State]SN2 Reactants->TransitionState Products Monosubstituted Product + Br- TransitionState->Products E2_Pathway Reactants This compound + Base TransitionState [Transition State]E2 Reactants->TransitionState Products α,β-Unsaturated Ketone + H-Base+ + Br- TransitionState->Products Kinetic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Substrate Prepare stock solution of This compound Mix Mix reactants in a thermostatted cuvette Prep_Substrate->Mix Prep_Nucleophile Prepare stock solution of nucleophile/base Prep_Nucleophile->Mix Prep_Solvent Select appropriate solvent (e.g., acetonitrile, ethanol) Prep_Solvent->Mix Monitor Monitor absorbance change over time at a fixed wavelength Mix->Monitor Plot Plot Absorbance vs. Time Monitor->Plot Calc_k_obs Calculate pseudo-first-order rate constant (k_obs) Plot->Calc_k_obs Det_Order Determine reaction order by varying reactant concentrations Calc_k_obs->Det_Order Calc_k Calculate second-order rate constant (k) Det_Order->Calc_k

References

Safety Operating Guide

Proper Disposal of 2,2-Dibromo-1,2-diphenyl-1-ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper handling and disposal of 2,2-Dibromo-1,2-diphenyl-1-ethanone, a halogenated α-haloketone, are critical for ensuring laboratory safety and environmental protection. This compound must be treated as hazardous waste, requiring a stringent disposal protocol. This guide provides detailed, step-by-step procedures for its safe management from point of use to final disposal.

Immediate Safety and Handling

Before handling this compound, it is essential to be familiar with its potential hazards. As a corrosive solid and a member of the reactive α-haloketone class, strict safety measures are mandatory.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) inspected prior to use.

  • Eye/Face Protection: Use tight-sealing safety goggles and a face shield.

  • Body Protection: A flame-retardant lab coat and appropriate protective clothing are required.

  • Respiratory Protection: All handling of the solid or solutions should be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.[1][2]

Handling Practices:

  • Avoid the formation of dust and aerosols.[2][3]

  • Ensure adequate ventilation at all times.

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

  • Use spark-proof tools and take precautionary measures against static discharge.

Waste Identification and Classification

This compound is classified as a halogenated organic hazardous waste .[4] Chemical waste generators are responsible for consulting local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

ParameterInformationSource
Waste Classification Halogenated Organic Waste[4]
Physical State Solid[5]
Primary Hazards Corrosive, causes severe skin burns and eye damage, potential respiratory irritant.[1][2][3]
Incompatible Materials Strong oxidizing agents.[1]
Storage Requirements Store in a dry, cool, well-ventilated, and corrosives-compatible area. Keep containers tightly closed. Store locked up.[1][2]
Disposal Method Controlled incineration at a licensed chemical destruction plant. Must be handled by a professional waste disposal service.[3]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection and disposal of this compound waste. No experimental procedures for chemical neutralization are recommended, as the standard and safest method of disposal is through a licensed hazardous waste contractor.

Step 1: Waste Segregation

  • Collect waste this compound and materials contaminated with it (e.g., gloves, weigh boats, absorbent pads) in a dedicated, compatible hazardous waste container.

  • Crucially, do not mix halogenated organic waste with non-halogenated organic, aqueous, or other waste streams. [4] This prevents dangerous reactions and simplifies the final disposal process.

Step 2: Container Selection and Labeling

  • Use a high-density polyethylene (HDPE) or other compatible container that is in good condition and has a tightly sealing lid.

  • Label the container clearly with the words "Hazardous Waste."

  • List all chemical constituents, including the full chemical name: "Waste this compound." Do not use abbreviations.

  • Identify all applicable hazards on the label (e.g., Corrosive, Toxic).

Step 3: Accumulation and Storage

  • Keep the waste container closed at all times except when adding waste.

  • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Ensure the storage area has secondary containment to control any potential leaks.

Step 4: Arranging for Final Disposal

  • Once the container is full (no more than 90%), or if the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department.

  • The EHS office will arrange for the collection of the waste by a licensed and approved professional waste disposal service.

  • The ultimate disposal method will be high-temperature incineration with flue gas scrubbing to neutralize harmful byproducts.[3]

Spill Management Protocol

In the event of a spill, immediate and safe cleanup is paramount to minimize exposure and environmental contamination.

Step 1: Evacuate and Secure

  • Alert personnel in the immediate area and evacuate if necessary.

  • Remove all sources of ignition.

Step 2: Don Appropriate PPE

  • Wear the full PPE as described in Section 1, including respiratory protection, gloves, eye protection, and a lab coat.

Step 3: Containment and Cleanup

  • For a solid spill, carefully sweep up the material and place it into the designated hazardous waste container. Avoid creating dust.

  • For a solution, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect the contaminated absorbent material using spark-proof tools and place it into a sealed, properly labeled hazardous waste container.[1][2]

Step 4: Decontamination

  • Clean the spill area thoroughly with soap and water.

  • Collect all cleanup materials (wipes, etc.) as hazardous waste.

Step 5: Reporting

  • Report the spill to your laboratory supervisor and your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Waste Generation (this compound) B Assess Hazards (Corrosive, Halogenated) A->B Identify C Wear Full PPE (Gloves, Goggles, Lab Coat, Fume Hood) B->C Mitigate E Segregate Waste Stream (Halogenated Organics ONLY) C->E Handle Safely D Select Compatible Container (e.g., HDPE) D->E Use F Label Container Correctly ('Hazardous Waste', Full Chemical Name) E->F Collect in G Store in Designated Area (SAA with Secondary Containment) F->G Keep Closed H Contact EHS for Pickup G->H When Full I Transfer to Licensed Waste Disposal Service H->I Arrange J High-Temperature Incineration I->J Transport for

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2,2-Dibromo-1,2-diphenyl-1-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2,2-Dibromo-1,2-diphenyl-1-ethanone (also known as Stilbene dibromide). Adherence to these procedures is essential to ensure personal safety and proper laboratory conduct.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical that can cause severe skin burns, eye damage, and respiratory irritation.[1][2] It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure.

Summary of Required Personal Protective Equipment

Body PartRequired PPESpecification
Eyes/Face Safety Goggles/Face ShieldTight-sealing safety goggles.[1] A face shield should be worn where splashing is a risk.
Skin Chemical-Resistant GlovesImpermeable gloves (e.g., nitrile rubber).
Protective ClothingLab coat, long-sleeved garments, and closed-toe shoes. For significant exposure risk, full-body protective clothing may be necessary.
Respiratory RespiratorUse a NIOSH (US) or CEN (EU) approved full-face particle respirator if ventilation is inadequate or when handling large quantities.[3]

Operational Plan: Handling and Storage

Engineering Controls:

  • Always handle this compound inside a certified chemical fume hood.[1][2]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][2][4]

Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is correctly worn.

  • Weighing and Transfer:

    • Minimize the creation of dust.[4]

    • Use non-sparking tools for transfers.[5]

    • Keep containers tightly closed when not in use.[1][4]

  • During Use:

    • Avoid all personal contact, including inhalation of dust or fumes.[6]

    • Do not eat, drink, or smoke in the handling area.[5]

    • Wash hands thoroughly after handling.[1][5]

Storage:

  • Store in a dry, cool, and well-ventilated area.[1][2]

  • Keep containers tightly closed.[1][2][4]

  • Store in a designated corrosives area, away from incompatible materials such as strong oxidizing agents.[1][4]

Emergency Procedures: First Aid

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][4] Seek immediate medical attention.
Inhalation Move the victim to fresh air.[2][5] If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1][2][5] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

Waste Handling:

  • Collect waste material in a suitable, labeled, and closed container for disposal.[3][6]

  • Contaminated PPE and materials should be disposed of as hazardous waste.

Disposal Method:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national hazardous waste regulations.[2][3]

  • Do not allow the chemical to enter drains or groundwater systems.[1][5]

Experimental Workflow Diagram

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Verify Fume Hood Operation a->b c Assemble Equipment b->c d Weigh/Transfer Chemical c->d e Perform Experiment d->e f Decontaminate Work Area e->f g Segregate Waste f->g h Dispose of Waste g->h i i h->i End

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.